molecular formula C15H20O4 B1611198 tert-butyl 4-(benzyloxy)-3-oxobutanoate CAS No. 95967-46-7

tert-butyl 4-(benzyloxy)-3-oxobutanoate

Cat. No.: B1611198
CAS No.: 95967-46-7
M. Wt: 264.32 g/mol
InChI Key: NQCSIYAFJRYQHX-UHFFFAOYSA-N
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Description

tert-Butyl 4-(benzyloxy)-3-oxobutanoate (CAS 95967-46-7) is a high-purity chemical reagent designed for research and development applications. This compound belongs to the class of beta-keto esters, a group known for their versatility as building blocks in organic synthesis . Its molecular structure features a benzyl-protected oxygen and a tert-butyl ester, making it a valuable intermediate for constructing more complex molecules, particularly in medicinal chemistry. The primary research value of this compound lies in its role as a synthetic precursor. Beta-keto ester scaffolds are frequently employed in the synthesis of diverse heterocyclic systems and are key intermediates in developing active pharmaceutical ingredients. For instance, structurally related N -benzyloxy amino acid derivatives have been identified as potent inhibitors of bacterial virulence factors, such as LasB elastase from Pseudomonas aeruginosa , showcasing the potential of this chemical class in developing novel anti-infective agents . The presence of the benzyl group offers a protective strategy that can be selectively modified, allowing researchers to direct subsequent chemical transformations with high precision. This product is strictly labeled For Research Use Only . It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the safety data sheet and handle this compound with appropriate precautions in a laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl 3-oxo-4-phenylmethoxybutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O4/c1-15(2,3)19-14(17)9-13(16)11-18-10-12-7-5-4-6-8-12/h4-8H,9-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQCSIYAFJRYQHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CC(=O)COCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40476265
Record name Butanoic acid, 3-oxo-4-(phenylmethoxy)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40476265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

95967-46-7
Record name Butanoic acid, 3-oxo-4-(phenylmethoxy)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40476265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to tert-butyl 4-(benzyloxy)-3-oxobutanoate (CAS 95967-46-7)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical and physical properties, synthesis, purification, and applications of tert-butyl 4-(benzyloxy)-3-oxobutanoate. As a key building block in organic synthesis, particularly in the pharmaceutical industry, a thorough understanding of this compound is crucial for its effective utilization in the development of novel therapeutics.

Introduction: A Versatile β-Keto Ester

tert-Butyl 4-(benzyloxy)-3-oxobutanoate, with the CAS number 95967-46-7, is a β-keto ester that serves as a valuable intermediate in a variety of chemical transformations. Its structure incorporates a bulky tert-butyl ester group, which can be selectively cleaved under acidic conditions, and a benzyloxy group that functions as a stable protecting group for a hydroxyl functionality, removable via hydrogenolysis. This combination of features makes it a strategic component in the synthesis of complex molecules, most notably in the side chains of widely prescribed statin drugs.

Physicochemical Properties

A clear understanding of the physicochemical properties of tert-butyl 4-(benzyloxy)-3-oxobutanoate is essential for its handling, storage, and application in synthesis.

PropertyValueSource
CAS Number 95967-46-7
Molecular Formula C₁₅H₂₀O₄
Molecular Weight 264.32 g/mol
Appearance Expected to be a colorless to pale yellow oil or liquidInferred from similar compounds
Storage Temperature 2-8°C, sealed in a dry environment
SMILES Code O=C(OC(C)(C)C)CC(COCC1=CC=CC=C1)=O

Synthesis and Purification

The synthesis of tert-butyl 4-(benzyloxy)-3-oxobutanoate is typically achieved through the alkylation of a β-keto ester precursor. A common and effective method involves the reaction of the sodium salt of tert-butyl acetoacetate with benzyl bromide.

Synthetic Workflow

The synthesis can be visualized as a two-step process: the deprotonation of tert-butyl acetoacetate to form the enolate, followed by the nucleophilic attack of the enolate on benzyl bromide.

SynthesisWorkflow cluster_reactants Reactants cluster_process Reaction Steps cluster_products Products tert-Butyl Acetoacetate tert-Butyl Acetoacetate Deprotonation Deprotonation tert-Butyl Acetoacetate->Deprotonation THF Sodium Hydride (NaH) Sodium Hydride (NaH) Sodium Hydride (NaH)->Deprotonation Benzyl Bromide Benzyl Bromide Alkylation Alkylation Benzyl Bromide->Alkylation Deprotonation->Alkylation Sodium enolate Hydrogen Gas (H2) Hydrogen Gas (H2) Deprotonation->Hydrogen Gas (H2) tert-Butyl 4-(benzyloxy)-3-oxobutanoate tert-Butyl 4-(benzyloxy)-3-oxobutanoate Alkylation->tert-Butyl 4-(benzyloxy)-3-oxobutanoate Sodium Bromide (NaBr) Sodium Bromide (NaBr) Alkylation->Sodium Bromide (NaBr)

Caption: Synthetic workflow for tert-butyl 4-(benzyloxy)-3-oxobutanoate.

Detailed Experimental Protocol

This protocol is adapted from a similar procedure for the synthesis of the corresponding ethyl ester.[1]

Materials:

  • tert-Butyl acetoacetate

  • Sodium hydride (60% dispersion in mineral oil)

  • Benzyl bromide

  • Anhydrous tetrahydrofuran (THF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for eluent

Procedure:

  • Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.0 eq) as a 60% dispersion in mineral oil. Wash the sodium hydride with anhydrous hexanes to remove the mineral oil and suspend it in anhydrous THF.

  • Enolate Formation: Cool the THF suspension of sodium hydride to 0 °C in an ice bath. Add a solution of tert-butyl acetoacetate (1.0 eq) in anhydrous THF dropwise via the addition funnel over 30 minutes. Stir the mixture at 0 °C for an additional 30 minutes after the addition is complete. The evolution of hydrogen gas should be observed.

  • Alkylation: To the resulting sodium enolate solution, add benzyl bromide (1.0 eq) dropwise at 0 °C. After the addition, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Work-up: Quench the reaction by carefully adding saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification: Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product. Purify the residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 5% to 20% EtOAc in hexanes) as the eluent to afford pure tert-butyl 4-(benzyloxy)-3-oxobutanoate.

Self-Validation: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) to ensure the consumption of the starting materials. The purity of the final product should be assessed by ¹H NMR and ¹³C NMR spectroscopy.

Spectral Characterization

The structural confirmation of tert-butyl 4-(benzyloxy)-3-oxobutanoate relies on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is expected to show characteristic signals for the tert-butyl group (a singlet around δ 1.4-1.5 ppm), the benzylic protons (a singlet around δ 4.5-4.6 ppm), the aromatic protons of the benzyl group (a multiplet between δ 7.2-7.4 ppm), and the methylene protons of the butanoate chain (two singlets or an AB quartet around δ 3.5 and 4.1 ppm, indicative of the keto-enol tautomerism common in β-keto esters).

  • ¹³C NMR (101 MHz, CDCl₃): The carbon NMR spectrum should exhibit distinct peaks for the carbonyl carbons of the ester and ketone (in the range of δ 165-205 ppm), the quaternary carbon and methyl carbons of the tert-butyl group (around δ 82 and 28 ppm, respectively), the benzylic carbon (around δ 73 ppm), the aromatic carbons, and the methylene carbons of the butanoate backbone.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by strong absorption bands corresponding to the C=O stretching vibrations of the ester and ketone functionalities, typically in the region of 1710-1750 cm⁻¹. Other significant peaks will include C-H stretching vibrations of the alkyl and aromatic groups (around 2850-3100 cm⁻¹) and C-O stretching vibrations (around 1000-1300 cm⁻¹).

Mass Spectrometry (MS)

Electrospray ionization (ESI) mass spectrometry is expected to show the protonated molecule [M+H]⁺ or the sodium adduct [M+Na]⁺. The fragmentation pattern in MS/MS experiments would likely involve the loss of the tert-butyl group, isobutylene, and cleavage of the benzylic ether bond.

Applications in Drug Development

tert-Butyl 4-(benzyloxy)-3-oxobutanoate is a crucial building block in the synthesis of the side chains of several statin drugs, which are potent inhibitors of HMG-CoA reductase and are widely used to lower cholesterol levels.[2]

Role in Statin Synthesis

The structural motif present in tert-butyl 4-(benzyloxy)-3-oxobutanoate is a precursor to the dihydroxy heptanoate side chain common to many statins, such as atorvastatin and rosuvastatin. The synthetic strategy often involves the stereoselective reduction of the ketone to a hydroxyl group and subsequent elaboration of the carbon chain. The tert-butyl ester and benzyl ether protecting groups allow for selective transformations at other parts of the molecule before their removal in the final stages of the synthesis.

The use of this or structurally very similar building blocks is a key strategy in the convergent synthesis of these complex drug molecules, allowing for the efficient and stereocontrolled construction of the final product.[3]

Safety, Handling, and Storage

As a chemical intermediate, tert-butyl 4-(benzyloxy)-3-oxobutanoate should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.

  • Personal Protective Equipment (PPE): Wear safety glasses, chemical-resistant gloves, and a lab coat.

  • Handling: Avoid inhalation of vapors and contact with skin and eyes. In case of contact, rinse thoroughly with water.

  • Storage: Store the compound in a tightly sealed container in a cool, dry place, as recommended at 2-8°C, away from strong oxidizing agents and bases.[4]

Conclusion

tert-Butyl 4-(benzyloxy)-3-oxobutanoate is a synthetically valuable intermediate with well-defined physicochemical properties. Its utility, particularly in the pharmaceutical industry for the synthesis of statin drugs, underscores the importance of understanding its synthesis, purification, and handling. The protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize this versatile building block in their synthetic endeavors.

References

  • Holt, J., et al. (2013).
  • Organic Syntheses. tert-butyl tert-butyldimethylsilylglyoxylate. [Link]

  • Baumann, K. L., et al. (1992). The Convergent Synthesis of CI-981, an Optically Active, Highly Potent, Tissue Selective Inhibitor of HMG-CoA Reductase. Tetrahedron Letters, 33(17), 2283–2284.
  • ResearchGate. (n.d.). A New Way to tert-Butyl [(4R,6R)-6-Aminoethyl-2,2-dimethyl-1,3-dioxan-4-yl]acetate, a Key Intermediate of Atorvastatin Synthesis. [Link]

  • Supporting Information - The Royal Society of Chemistry. (n.d.). [Link]

  • Google Patents. (n.d.).
  • ResearchGate. (2015, August 22). A NOVEL SYNTHESIS APPROACH OF ROSUVASTATIN AND THEIR INTERMEDIATES. [Link]

  • Google Patents. (n.d.).
  • Organic Syntheses. (n.d.). SELECTIVE TRIALKYLATION OF CYCLEN WITH tert-BUTYL BROMOACETATE. [Link]

  • Google Patents. (n.d.).
  • Lopchuk, J. M., & Gribble, G. W. (2015). Total Synthesis of Atorvastatin via a Late-Stage, Regioselective 1,3-Dipolar Münchnone Cycloaddition. Tetrahedron Letters, 56(23), 3208–3211.
  • ACP - Copernicus Publications. (n.d.). Supplement A: ESI(+)/TOF, HPLC/ESI(+)TOF and ESI(+)/Q-TOF experiments: Mass spectra and chromatograms. [Link]

  • Google Patents. (n.d.).
  • Organic Syntheses. (n.d.). tert-butyl tert-butyldimethylsilylglyoxylate. [Link]

  • AWS. (2015, August 22). NOVEL PROCESS PREPARATION OF ROSUVASTATINS AND THEIR INTERMEDIATES. [Link]

  • Organic Chemistry Portal. (n.d.). Benzyl Ethers. [Link]

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  • Supporting Information for Palladacycles Derived from Arylphosphinamides for Mild Suzuki-Miyaura Cross-Couplings Contents - The Royal Society of Chemistry. (n.d.). [Link]

  • MDPI. (2009, March 23). Synthesis of rac-tert-butyl 3-(benzyloxycarbonylamino)-2-(4-bromophenyl)-tetrahydrofuran-3-carboxylate. [Link]

  • Beilstein Journals. (n.d.). Selective benzylic C–H monooxygenation mediated by iodine oxides. [Link]

  • ResearchGate. (n.d.). FT-IR spectrum of tert-butyl.... [Link]

  • PubChem. (n.d.). 4-(benzyloxy)-3-{[(tert-butoxy)carbonyl]amino}-4-oxobutanoic acid. [Link]

  • PubMed. (2016, January 15). Fragmentation of synthetic cannabinoids with an isopropyl group or a tert-butyl group ionized by electron impact and electrospray. [Link]

  • ACS Publications. (2021, December 13). Homologation of Electron-Rich Benzyl Bromide Derivatives via Diazo C–C Bond Insertion. [Link]

  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals. [Link]

  • ResearchGate. (n.d.). Fragmentation of synthetic cannabinoids with an isopropyl group or a tert-butyl group ionized by electron impact and electrospray. [Link]

  • ChemRxiv. (n.d.). Synergistic Brønsted/Lewis Acid Catalyzed Aromatic Alkylation with Unactivated Tertiary Alcohols or Di. [Link]

  • Modgraph. (n.d.). 1H chemical shifts in NMR. Part 24-proton chemical shifts in some gem-difunctional compounds: 3-endo. [Link]

  • PMC. (2013, July 19). β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. [Link]

  • RSC Publishing. (2015, November 11). Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and ch. [Link]

  • University of Victoria. (n.d.). Column chromatography. [Link]

  • MDPI. (n.d.). A Fragmentation Study on Four Oligostilbenes by Electrospray Tandem Mass Spectrometry. [Link]

  • SIELC. (n.d.). Separation of 3-(Benzyloxy)-4-methoxybenzyl alcohol on Newcrom R1 HPLC column. [Link]

Sources

chemical structure of tert-butyl 4-(benzyloxy)-3-oxobutanoate

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to tert-Butyl 4-(benzyloxy)-3-oxobutanoate: Structure, Synthesis, and Applications in Modern Drug Discovery

Abstract

Tert-butyl 4-(benzyloxy)-3-oxobutanoate is a key bifunctional molecule that serves as a pivotal intermediate in advanced organic synthesis.[1] Its structure, incorporating a β-ketoester system flanked by two distinct and orthogonally cleavable protecting groups—a tert-butyl ester and a benzyl ether—renders it an exceptionally versatile building block. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals, detailing the compound's molecular structure, physicochemical properties, and strategic applications. We will explore a robust synthetic protocol, underpinned by mechanistic rationale, and delve into its role in constructing complex molecular architectures relevant to medicinal chemistry and pharmaceutical development.

Molecular Profile and Physicochemical Properties

Chemical Structure and Nomenclature

Tert-butyl 4-(benzyloxy)-3-oxobutanoate, identified by the CAS Number 95967-46-7, possesses a unique arrangement of functional groups that are central to its synthetic utility.[1][2] The core of the molecule is a butanoate chain featuring a ketone at the C-3 position (a β-ketoester) and a benzyloxy group at the C-4 position. The carboxylic acid is protected as a tert-butyl ester.

The strategic placement of these groups allows for a high degree of control in synthetic transformations. The β-ketoester moiety provides a reactive site for a wide range of C-C bond-forming reactions, while the protecting groups offer selective deprotection pathways.

synthesis_workflow start Start: tert-Butyl Acetoacetate + Sodium Hydride (NaH) enolate Formation of Sodium Enolate (Deprotonation at α-carbon) start->enolate Anhydrous THF, 0°C addition Addition of Benzyl Bromide (BnBr) enolate->addition Maintain low temperature reaction SN2 Nucleophilic Substitution (Ether Formation) addition->reaction Stir at room temp., ~12h workup Aqueous Workup & Extraction reaction->workup Quench reaction purification Column Chromatography workup->purification product Final Product: tert-Butyl 4-(benzyloxy)-3-oxobutanoate purification->product

Caption: General workflow for the synthesis of the target compound.

Experimental Protocol:

  • Preparation: To a flame-dried, three-neck round-bottom flask under an inert nitrogen atmosphere, add anhydrous tetrahydrofuran (THF). Cool the flask to 0°C in an ice bath.

  • Base Addition: Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) to the stirred THF.

    • Causality: NaH is a strong, non-nucleophilic base ideal for irreversibly deprotonating the α-carbon of the β-ketoester to form the reactive enolate. THF is the preferred solvent as it is aprotic and effectively solvates the resulting sodium enolate.

  • Enolate Formation: Add tert-butyl acetoacetate (1.0 equivalent) dropwise to the NaH suspension. Stir the mixture at 0°C for 30-60 minutes until hydrogen gas evolution ceases.

    • Self-Validation: The cessation of bubbling indicates the complete formation of the enolate.

  • Alkylation: Add benzyl bromide (1.05 equivalents) dropwise to the reaction mixture, maintaining the temperature at 0°C. After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Causality: The enolate acts as a nucleophile, displacing the bromide from benzyl bromide in a classic Sₙ2 reaction to form the C-O bond of the benzyl ether.

  • Workup: Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude oil by flash column chromatography on silica gel to afford the pure product.

Safety and Handling Protocols

While the final product is not considered highly hazardous, the reagents used in its synthesis require careful handling. [3]

Reagent/Product Hazard Handling Precautions
Sodium Hydride Flammable solid, water-reactive Handle under inert atmosphere. Avoid contact with water and alcohols. Use appropriate PPE.
Benzyl Bromide Lachrymator, corrosive, toxic Handle in a well-ventilated fume hood. Wear gloves, safety goggles, and a lab coat.
THF (anhydrous) Flammable, peroxide-former Store away from heat and ignition sources. Use from a freshly opened container or test for peroxides.

| Final Product | Low hazard | Handle in accordance with good industrial hygiene and safety practices. [3]Wear standard PPE. Store in a cool, dry place. [1][3]|

Applications in Drug Development and Medicinal Chemistry

The unique structural features of tert-butyl 4-(benzyloxy)-3-oxobutanoate make it a valuable precursor in the synthesis of pharmaceutically relevant compounds.

The Benzyloxy Moiety as a Key Pharmacophore

Beyond its role as a protecting group, the benzyloxy moiety is recognized as a critical pharmacophore in its own right, particularly in the design of inhibitors for monoamine oxidase (MAO). [4]MAO-A and MAO-B are enzymes involved in the metabolism of neurotransmitters, and their inhibition is a key strategy for treating neurological disorders like Parkinson's disease and depression. [4]The benzyloxy group can be incorporated into various scaffolds, including coumarins, chromones, and indoles, to enhance their binding affinity to the MAO active site. [4]This makes our title compound an excellent starting material for building novel MAO inhibitors.

The tert-Butyl Group: A Tool for Modulating Pharmacokinetics

The tert-butyl group is frequently incorporated into drug candidates for several strategic reasons. [5]* Metabolic Shielding: Its steric bulk can shield adjacent functional groups from metabolic enzymes like cytochrome P450s (CYPs), thereby increasing the drug's half-life. [6]* Potency and Lipophilicity: It can provide favorable lipophilic interactions within a target's binding pocket, often leading to an increase in potency. [6]* Pharmacokinetic Profile: The addition of a tert-butyl group can significantly alter a molecule's absorption, distribution, metabolism, and excretion (ADME) properties.

However, it is important to note that the tert-butyl group itself can be a site of metabolism, typically through hydroxylation by enzymes like CYP2C9 and CYP3A4, sometimes leading to active metabolites. [6]

Conclusion

Tert-butyl 4-(benzyloxy)-3-oxobutanoate is far more than a simple organic molecule; it is a sophisticated synthetic tool. Its value is derived from the convergence of a reactive β-ketoester core and a pair of orthogonal protecting groups. This design provides chemists with the flexibility and control needed to construct complex molecular targets. For researchers in drug discovery, this compound serves as a versatile starting point for synthesizing novel therapeutics, particularly in the realm of neurological disorders where its constituent pharmacophores have demonstrated significant potential. A thorough understanding of its structure, reactivity, and handling is essential for leveraging its full capabilities in the laboratory.

References

  • The Royal Society of Chemistry. Supporting Information. [Link]

  • MilliporeSigma. (S)-3-(((Benzyloxy)carbonyl)amino)-4-(tert-butoxy)-4-oxobutanoic acid. [Link]

  • Google Patents. Process for producing 4-amino-3-oxo-butanoic acid ester.
  • Supporting Information. Synthesis and biological evaluation of novel sulfone-based caspase inhibitors. [Link]

  • Fulcrand, P. et al. NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry.
  • PubChem. Tert-butyl 4-isopropoxy-3-oxobutanoate. [Link]

  • MDPI. Synthesis of rac-tert-butyl 3-(benzyloxycarbonylamino)-2-(4-bromophenyl)-tetrahydrofuran-3-carboxylate. [Link]

  • PubChemLite. 4-(benzyloxy)-3-{[(tert-butoxy)carbonyl]amino}-4-oxobutanoic acid. [Link]

  • Chemsrc. Ethyl 4-(benzyloxy)-3-oxobutanoate. [Link]

  • PubChem. Ethyl 4-(benzyloxy)-3-oxobutanoate. [Link]

  • Sudevan, S. T., et al. Revealing the role of the benzyloxy pharmacophore in the design of a new class of monoamine oxidase-B inhibitors. PubMed. [Link]

  • Hypha Discovery. Metabolism of t-butyl groups in drugs. [Link]

Sources

tert-butyl 4-(benzyloxy)-3-oxobutanoate molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

Topic: tert-Butyl 4-(benzyloxy)-3-oxobutanoate: Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Content Type: In-Depth Technical Guide

Executive Summary

tert-Butyl 4-(benzyloxy)-3-oxobutanoate (CAS: 95967-46-7) is a specialized


-keto ester building block critical to the synthesis of HMG-CoA reductase inhibitors (statins), specifically Rosuvastatin and Atorvastatin. Its structural value lies in its orthogonality: the tert-butyl ester provides acid-labile protection, while the benzyl ether offers hydrogenolysis-labile protection, allowing for precise, stepwise elaboration of the characteristic 3,5-dihydroxyheptanoic acid side chain found in super-statins.

Chemical Identity & Properties

PropertyData
IUPAC Name tert-butyl 4-(benzyloxy)-3-oxobutanoate
Common Synonyms tert-Butyl 4-benzyloxyacetoacetate; 4-(Benzyloxy)-3-oxobutyric acid tert-butyl ester
CAS Number 95967-46-7
Molecular Formula C

H

O

Molecular Weight 264.32 g/mol
SMILES CC(C)(C)OC(=O)CC(=O)COCC1=CC=CC=C1
Physical State Colorless to pale yellow oil (typically)
Boiling Point ~140–150 °C (at reduced pressure, predicted)
Storage 2–8 °C, Inert atmosphere (Argon/Nitrogen)
Structural Analysis

The molecule features three distinct functional zones:

  • 
    -Keto Ester Core:  Highly reactive at the 
    
    
    
    -position (C2) for alkylation and susceptible to asymmetric hydrogenation at the ketone (C3).
  • Benzyl Ether (C4): A robust protecting group for the terminal alcohol, stable to basic and mild acidic conditions.

  • ** tert-Butyl Ester:** Provides steric bulk to direct stereoselectivity during hydrogenation and allows for mild acidic deprotection (e.g., TFA) without disturbing the benzyl group.

Synthesis Protocols

Two primary routes exist for the production of tert-butyl 4-(benzyloxy)-3-oxobutanoate. The Nucleophilic Substitution route is preferred for laboratory scale due to the availability of 4-chloroacetoacetate, while the Claisen Condensation route is often utilized for larger batches to avoid halogenated byproducts.

Method A: Nucleophilic Substitution (Authoritative Protocol)

This method relies on the displacement of a chloride leaving group by a benzyl alkoxide. It is based on the methodology described in US Patent 4,616,084 [1].

Reagents:

  • tert-Butyl 4-chloro-3-oxobutanoate (1.0 eq)

  • Benzyl alcohol (2.0 eq)

  • Sodium hydride (2.0 eq, 60% dispersion in oil)

  • Tetrahydrofuran (THF), anhydrous[1]

Protocol:

  • Alkoxide Formation: In a flame-dried 3-neck flask under nitrogen, suspend Sodium hydride (NaH) in anhydrous THF at 0 °C. Add Benzyl alcohol dropwise over 60 minutes. Stir at room temperature for 30 minutes to ensure complete formation of Sodium benzyloxide.

  • Substitution: Cool the reaction mixture back to 0 °C. Add a solution of tert-butyl 4-chloro-3-oxobutanoate in THF dropwise over 60 minutes. The slow addition is critical to prevent self-condensation of the enolate.

  • Workup: Quench the reaction with saturated aqueous NH

    
    Cl. Extract with Ethyl Acetate (3x).[1] Wash combined organics with brine, dry over MgSO
    
    
    
    , and concentrate in vacuo.
  • Purification: Purify via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to yield the target as a colorless oil.

Method B: Claisen Condensation (Alternative)

Reacting the lithium enolate of tert-butyl acetate with benzyloxyacetyl chloride.

Protocol Summary:

  • Generate Lithium Diisopropylamide (LDA) in THF at -78 °C.

  • Add tert-butyl acetate (1.0 eq) to generate the enolate.

  • Cannulate the enolate into a solution of benzyloxyacetyl chloride (0.9 eq) at -78 °C.

  • Quench with acetic acid/water. This route avoids the use of the unstable 4-chloro precursor but requires strict cryogenic conditions.

Synthesis Visualization

Synthesis Start1 Benzyl Alcohol Inter1 Sodium Benzyloxide Start1->Inter1 Deprotonation (0°C) Start2 NaH / THF Start2->Inter1 Product tert-Butyl 4-(benzyloxy)-3-oxobutanoate Inter1->Product SN2 Displacement Start3 tert-Butyl 4-chloro-3-oxobutanoate Start3->Product Slow Addition (0°C)

Figure 1: Nucleophilic substitution pathway for the synthesis of the target compound.

Applications in Drug Development[7][8]

The primary utility of tert-butyl 4-(benzyloxy)-3-oxobutanoate is as a C4 Chiral Building Block for the "statin side chain" (3,5-dihydroxyheptanoic acid).

Mechanism: Statin Side Chain Construction

The compound undergoes asymmetric hydrogenation (Noyori) to set the C3 stereocenter. Subsequent chain extension (via Wittig or Aldol reactions) installs the remaining carbons required for the pharmacophore.

  • Asymmetric Hydrogenation: The

    
    -keto ester is reduced using Ru(OAc)
    
    
    
    [(R)-BINAP] to yield tert-butyl (3R)-4-(benzyloxy)-3-hydroxybutanoate with high enantiomeric excess (>98% ee).
  • Chain Extension: The resulting chiral alcohol is protected (e.g., silyl ether), the benzyl group is removed via hydrogenolysis, and the primary alcohol is oxidized to an aldehyde.

  • Coupling: This aldehyde reacts with a phosphonium ylide (Wittig) to attach the heterocyclic core of Rosuvastatin or Atorvastatin.

Statin Pathway Visualization

StatinPath Target tert-Butyl 4-(benzyloxy)-3-oxobutanoate Step1 Asymmetric Hydrogenation (Ru-BINAP, H2) Target->Step1 Inter1 (3R)-3-Hydroxy Intermediate Step1->Inter1 Step2 1. Silyl Protection 2. Hydrogenolysis (Pd/C) 3. Oxidation Inter1->Step2 Inter2 Chiral Aldehyde Fragment Step2->Inter2 Step3 Wittig Coupling (Heterocyclic Core) Inter2->Step3 Drug Rosuvastatin / Atorvastatin Step3->Drug

Figure 2: Strategic utilization of the target compound in the synthesis of HMG-CoA reductase inhibitors.

Handling & Stability

  • Thermal Instability: As a

    
    -keto ester, the compound is prone to thermal decarboxylation if heated under acidic conditions. Distillation should only be performed under high vacuum (<1 mmHg).
    
  • Enolization: The C2 protons are highly acidic (pKa ~11). Storage in glass containers with trace alkalinity can lead to enolate-mediated polymerization. Use acid-washed glassware for long-term storage.

  • Safety: The precursor tert-butyl 4-chloro-3-oxobutanoate is a potent lachrymator. All synthesis steps involving this precursor must be conducted in a fume hood.

References

  • Stoll, G. et al. (1986). Process for the preparation of 4-halogeno-3-oxo-butyric acid esters and 4-substituted-3-oxo-butyric acid esters. U.S. Patent 4,616,084.[2][1] Washington, DC: U.S. Patent and Trademark Office. Link

  • Noyori, R. et al. (1987). Asymmetric hydrogenation of beta-keto carboxylic esters. Journal of the American Chemical Society, 109(19), 5856-5858. Link

  • Watanabe, M. et al. (2003). Synthesis of Rosuvastatin Intermediates. Bioorganic & Medicinal Chemistry Letters, 13(12), 2005-2008.
  • PubChem Compound Summary . (2024). tert-Butyl 4-(benzyloxy)-3-oxobutanoate. National Center for Biotechnology Information. Link

Sources

A Senior Application Scientist's Guide to the Solubility of tert-butyl 4-(benzyloxy)-3-oxobutanoate in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Introduction: Understanding the Molecule

Tert-butyl 4-(benzyloxy)-3-oxobutanoate is a β-keto ester of significant interest in organic synthesis. Its utility is underscored by the presence of multiple functional groups: a bulky tert-butyl ester, a reactive β-keto group, and a benzyloxy substituent. The interplay of these groups dictates its physicochemical properties, with solubility being a critical parameter for its application in reaction chemistry, purification, and formulation.

A thorough understanding of its solubility behavior is paramount for optimizing reaction conditions, preventing precipitation, and ensuring efficient downstream processing. This guide will deconstruct the molecular architecture of tert-butyl 4-(benzyloxy)-3-oxobutanoate to predict its solubility in a range of common organic solvents.

Molecular Structure and its Influence on Solubility

The solubility of a compound is governed by the principle of "like dissolves like," which states that substances with similar intermolecular forces are more likely to be soluble in one another. The structure of tert-butyl 4-(benzyloxy)-3-oxobutanoate presents a fascinating dichotomy of polar and non-polar regions.

mol tert_butyl tert-Butyl Group (Non-polar, Steric Hindrance) tert_butyl->mol benzyl Benzyloxy Group (Non-polar, Aromatic) benzyl->mol keto_ester β-Keto Ester Core (Polar, H-bond acceptor) keto_ester->mol

Figure 1: Molecular structure of tert-butyl 4-(benzyloxy)-3-oxobutanoate highlighting its key functional groups.

  • Non-Polar Moieties: The molecule possesses two significant non-polar regions: the tert-butyl group and the benzyloxy group . The bulky tert-butyl group contributes to van der Waals interactions and introduces steric hindrance. The benzyl group, with its aromatic ring, also favors interactions with non-polar and aromatic solvents through π-stacking and van der Waals forces.

  • Polar Moiety: The central β-keto ester functionality is the polar heart of the molecule. The carbonyl groups of the ketone and the ester can act as hydrogen bond acceptors, and the ester linkage itself introduces a dipole moment. This region will preferentially interact with polar solvents.

The overall solubility of tert-butyl 4-(benzyloxy)-3-oxobutanoate will therefore be a balance between these competing characteristics.

Predicted Solubility in Common Organic Solvents

Based on the structural analysis, we can predict the solubility of tert-butyl 4-(benzyloxy)-3-oxobutanoate in various classes of organic solvents. The following table provides a qualitative prediction, which should be confirmed experimentally for any critical application.

Solvent ClassExample SolventsPredicted SolubilityRationale
Non-Polar Hexane, Cyclohexane, TolueneModerate to HighThe significant non-polar character imparted by the tert-butyl and benzyloxy groups suggests good solubility in non-polar solvents. Toluene, being aromatic, is expected to be a particularly good solvent due to potential π-stacking interactions with the benzyl group.
Polar Aprotic Acetone, Acetonitrile, Tetrahydrofuran (THF), Dichloromethane (DCM), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)High to Very HighThese solvents can effectively solvate the polar β-keto ester core through dipole-dipole interactions. The alkyl or other non-polar parts of these solvents can also interact favorably with the non-polar regions of the solute. DCM and THF are often used in reactions involving β-keto esters.[1]
Polar Protic Methanol, Ethanol, IsopropanolModerateWhile the polar hydroxyl group of these solvents can interact with the β-keto ester, the non-polar regions of the solute may limit high solubility. Hydrogen bonding between the solvent molecules themselves might also compete with solute-solvent interactions.
Ethers Diethyl etherHighDiethyl ether strikes a good balance of being relatively non-polar overall but with a polar C-O-C bond that can interact with the ester and ketone groups. It is a common solvent for the extraction and purification of moderately polar organic compounds.[1]

Experimental Determination of Solubility: A Practical Guide

To obtain quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a standard method for determining the solubility of a solid compound in a given solvent.

Materials and Equipment
  • tert-butyl 4-(benzyloxy)-3-oxobutanoate (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance (± 0.1 mg)

  • Vials with screw caps (e.g., 4 mL)

  • Thermostatically controlled shaker or magnetic stirrer with temperature probe

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (e.g., UV) or Gas Chromatography (GC) system

  • Volumetric flasks and pipettes

Step-by-Step Protocol
  • Preparation of a Saturated Solution (Shake-Flask Method):

    • Accurately weigh an excess amount of tert-butyl 4-(benzyloxy)-3-oxobutanoate into a vial. The excess is crucial to ensure saturation.

    • Add a known volume (e.g., 2.0 mL) of the desired organic solvent to the vial.

    • Securely cap the vial and place it in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient time to reach equilibrium. A minimum of 24 hours is recommended, with periodic visual inspection to ensure solid material remains.

  • Phase Separation:

    • Once equilibrium is reached, remove the vial from the shaker and allow the undissolved solid to settle.

    • To ensure complete separation of the solid from the saturated solution, centrifuge the vial at a moderate speed (e.g., 3000 rpm) for 10-15 minutes.

  • Sample Analysis:

    • Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a calibrated pipette.

    • Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method (HPLC or GC).

    • Analyze the diluted sample to determine the concentration of tert-butyl 4-(benzyloxy)-3-oxobutanoate.

  • Quantification and Calculation:

    • Prepare a calibration curve using standard solutions of known concentrations of the compound.

    • From the calibration curve, determine the concentration of the diluted sample.

    • Calculate the solubility using the following formula:

    Solubility (g/L) = (Concentration of diluted sample (g/L)) x (Dilution factor)

cluster_0 Solubility Determination Workflow A 1. Add excess solute to a known volume of solvent B 2. Equilibrate at constant temperature (e.g., 24h) A->B C 3. Centrifuge to separate solid and liquid phases B->C D 4. Withdraw a known volume of the supernatant C->D E 5. Dilute the aliquot D->E F 6. Analyze by HPLC or GC E->F G 7. Calculate solubility from calibration curve F->G

Figure 2: Experimental workflow for determining the solubility of tert-butyl 4-(benzyloxy)-3-oxobutanoate.

Safety and Handling

While a specific safety data sheet (SDS) for tert-butyl 4-(benzyloxy)-3-oxobutanoate is not widely available, it is prudent to handle it with the care afforded to similar laboratory chemicals.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Ventilation: Work in a well-ventilated area or a chemical fume hood, especially when handling volatile organic solvents.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse thoroughly with water.

Conclusion

Tert-butyl 4-(benzyloxy)-3-oxobutanoate is a molecule with a dual nature, exhibiting both polar and non-polar characteristics. This structural duality suggests that it will be most soluble in polar aprotic solvents and ethers, with moderate to good solubility in non-polar and polar protic solvents. For any application where solubility is a critical parameter, the experimental protocol provided in this guide should be followed to obtain precise quantitative data. This predictive and practical approach will empower researchers to make informed decisions regarding solvent selection for the synthesis, purification, and application of this versatile compound.

References

  • U.S.

Sources

Introduction: The Strategic Importance of a Versatile Building Block

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Sourcing and Utilizing tert-Butyl 4-(benzyloxy)-3-oxobutanoate for Pharmaceutical Research and Development

Tert-butyl 4-(benzyloxy)-3-oxobutanoate (CAS No. 95967-46-7) is a key β-ketoester, a class of compounds renowned for its synthetic versatility in organic chemistry. Its unique structure, featuring a sterically hindered tert-butyl ester and a benzyl ether, makes it a valuable intermediate in the synthesis of complex molecular architectures. The tert-butyl ester group can serve as a protecting group that can be selectively removed under acidic conditions, while the benzyloxy group offers a stable protecting group for a hydroxyl functionality that can be cleaved through hydrogenolysis. This combination of features allows for precise and controlled manipulations in multi-step synthetic sequences, making it a sought-after reagent in the pharmaceutical industry for the construction of active pharmaceutical ingredients (APIs). This guide provides a comprehensive overview for researchers and drug development professionals on sourcing high-quality tert-butyl 4-(benzyloxy)-3-oxobutanoate, assessing its purity, and understanding its application in the synthesis of antiviral therapeutics.

Commercial Suppliers and Product Specifications

Several chemical suppliers offer tert-butyl 4-(benzyloxy)-3-oxobutanoate. When selecting a supplier, it is crucial to consider not only the price and availability but also the provided documentation and stated purity. Below is a comparative overview of offerings from prominent suppliers.

Supplier Product Number Stated Purity/Specification Available Documentation Storage Conditions
BLDpharm BD634922Not specified, general productNMR, HPLC, LC-MS, UPLC mentioned as available[1]Sealed in dry, 2-8°C[1]
MilliporeSigma (Sigma-Aldrich) Not directly available, but similar structures areTypically ≥95% or ≥98% for related compounds[2]Certificate of Analysis (CoA), Certificate of Origin (COO) for related compoundsSealed in dry, 2-8°C or room temperature for similar compounds[2]

Note: The availability and product details may vary over time and by region. It is always recommended to visit the supplier's website for the most current information.

Quality Assessment: A Guide to Interpreting Analytical Data

Ensuring the quality of starting materials is paramount in drug development. A thorough evaluation of the supplier's analytical data is the first line of defense against introducing impurities that could compromise subsequent reactions or the final product.

The Certificate of Analysis (CoA): Your Primary Quality Document

A Certificate of Analysis is a formal document from the supplier that certifies that the product meets its specifications. While a publicly available CoA for tert-butyl 4-(benzyloxy)-3-oxobutanoate was not found during the literature search, a typical CoA for a research-grade chemical should include the following:

  • Product Information: Name, CAS number, catalog number, and lot number.

  • Physical Properties: Appearance, melting point, or boiling point.

  • Analytical Test Results: The results of various analytical tests performed on the specific batch.

  • Date of Analysis and Expiration/Retest Date.

Here is a workflow for evaluating a new batch of tert-butyl 4-(benzyloxy)-3-oxobutanoate:

QC_Workflow cluster_0 Initial Screening cluster_1 In-House Verification cluster_2 Decision Obtain CoA Obtain CoA Review Specs Review Specifications (Purity, Impurities) Obtain CoA->Review Specs Check against requirements Physical Inspection Physical Inspection (Appearance, Color) Review Specs->Physical Inspection Perform NMR ¹H and ¹³C NMR Physical Inspection->Perform NMR If specs are met Perform HPLC HPLC/UPLC Analysis Perform NMR->Perform HPLC Perform MS Mass Spectrometry Perform HPLC->Perform MS Compare Data Compare In-House Data with CoA Perform MS->Compare Data Approve Batch Approve Batch Compare Data->Approve Batch Data matches Reject Batch Reject Batch Compare Data->Reject Batch Discrepancy found

Caption: Quality control workflow for incoming tert-butyl 4-(benzyloxy)-3-oxobutanoate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are powerful tools for structural elucidation and purity assessment. For tert-butyl 4-(benzyloxy)-3-oxobutanoate, the ¹H NMR spectrum should show characteristic signals for the tert-butyl protons (a singlet around 1.4 ppm), the methylene protons adjacent to the ketone and ester groups, the methylene protons of the benzylic group, and the aromatic protons of the benzyl group. The integration of these signals should correspond to the number of protons in each environment. The ¹³C NMR spectrum will provide information on the number of non-equivalent carbons and their chemical environments. The presence of unexpected signals could indicate impurities.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary method for determining the purity of a compound. A high-resolution chromatogram should show a single major peak corresponding to the product. The area of this peak relative to the total area of all peaks gives the purity of the sample. It is important to use a suitable method, including the appropriate column, mobile phase, and detector, to ensure that all potential impurities are separated and detected.

Potential Impurities and Their Origins

Understanding the synthetic route to tert-butyl 4-(benzyloxy)-3-oxobutanoate is key to predicting potential impurities. A common method for the synthesis of β-ketoesters is the Claisen condensation or variations thereof. A plausible synthetic route could involve the reaction of a tert-butyl acetate enolate with a benzyloxyacetylating agent.

Synthesis_Impurities cluster_synthesis Plausible Synthetic Pathway cluster_impurities Potential Impurities tBuOAc tert-Butyl Acetate Enolate Enolate Intermediate tBuOAc->Enolate Impurity_A Unreacted Starting Materials tBuOAc->Impurity_A Base Strong Base (e.g., LDA, NaH) Base->Enolate Product tert-Butyl 4-(benzyloxy)-3-oxobutanoate Enolate->Product Impurity_B Self-condensation Product of tert-Butyl Acetate Enolate->Impurity_B Dimerization BnO_Acyl Benzyloxyacetylating Agent (e.g., benzyloxyacetyl chloride) BnO_Acyl->Product BnO_Acyl->Impurity_A Impurity_C By-products from the Benzyloxyacetylating Agent BnO_Acyl->Impurity_C Dolutegravir_Synthesis Benzyloxy_Ketoester Benzyloxy-substituted Ketoester Intermediate Pyridone_Formation Formation of Pyridone Ring Benzyloxy_Ketoester->Pyridone_Formation Functionalized_Pyridone Functionalized Pyridone with Benzyloxy Group Pyridone_Formation->Functionalized_Pyridone Cyclization Cyclization Reaction Functionalized_Pyridone->Cyclization R_Aminobutanol (R)-3-Aminobutanol R_Aminobutanol->Cyclization Tricyclic_Intermediate Tricyclic Intermediate Cyclization->Tricyclic_Intermediate Amidation Amidation with 2,4-Difluorobenzylamine Tricyclic_Intermediate->Amidation Benzyl_Dolutegravir Benzyl Dolutegravir Amidation->Benzyl_Dolutegravir Debenzylation O-Debenzylation Benzyl_Dolutegravir->Debenzylation Dolutegravir Dolutegravir Debenzylation->Dolutegravir

Caption: Simplified reaction pathway for the synthesis of Dolutegravir.

Handling and Storage

Proper handling and storage are essential to maintain the quality and integrity of tert-butyl 4-(benzyloxy)-3-oxobutanoate.

  • Storage: The compound should be stored in a tightly sealed container in a dry and well-ventilated place. Recommended storage temperature is typically 2-8°C. [1]* Handling: Use personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or in a fume hood. Avoid inhalation of vapor or dust and contact with skin and eyes.

Conclusion

Tert-butyl 4-(benzyloxy)-3-oxobutanoate is a valuable building block for the synthesis of complex molecules in the pharmaceutical industry. For researchers and drug development professionals, the careful selection of a commercial supplier and a thorough assessment of the product's quality are critical first steps to ensure the success of their synthetic endeavors. By understanding the potential impurities, leveraging the available analytical data, and following best practices for handling and storage, the utility of this versatile reagent can be fully realized in the development of new and life-saving medicines.

References

  • An Improved Preparation of (R)-3-Aminobutanol, a Key Intermediate for the Synthesis of Dolutegravir Sodium. Bentham Science Publishers. Available at: [Link]

  • Synthesis of Dolutegravir Exploiting Continuous Flow Chemistry. National Institutes of Health. Available at: [Link]

Sources

Methodological & Application

Application Note: Enantioselective Reduction of Tert-Butyl 4-(Benzyloxy)-3-Oxobutanoate

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and process chemists in pharmaceutical development. It details the enantioselective reduction of tert-butyl 4-(benzyloxy)-3-oxobutanoate (Compound 1 ) to its corresponding chiral alcohol, tert-butyl 4-(benzyloxy)-3-hydroxybutanoate (Compound 2 ).

This transformation is a critical node in the synthesis of the C5-chiral side chain of Rosuvastatin and other HMG-CoA reductase inhibitors.

Executive Summary & Strategic Context

The reduction of


-keto ester 1  presents a classic stereochemical challenge. The target, (S)-2  (typically required for the Rosuvastatin C5-center), requires high enantiomeric excess (>99.5% ee) to meet API specifications. While traditional hydride reductions (e.g., NaBH

) yield racemic mixtures, two advanced methodologies dominate the field:
  • Biocatalysis (Ketoreductases - KREDs): The modern "Gold Standard" for green chemistry, offering ambient conditions, >99% ee, and simplified downstream processing.

  • Asymmetric Hydrogenation (Noyori Type): The robust chemical standard using Ru-BINAP catalysts, ideal for facilities already equipped for high-pressure hydrogenation.

This guide provides validated protocols for both routes, including analytical methods for enantiomeric purity determination.

Chemical Reaction Overview

Substrate: tert-Butyl 4-(benzyloxy)-3-oxobutanoate (CAS: 95967-46-7) Product: tert-Butyl 4-(benzyloxy)-3-hydroxybutanoate Key Challenge: Establishing the C3-stereocenter (which becomes C5 in the final statin pharmacophore).

Reaction Scheme

Route A: Biocatalytic Reduction (Recommended)

Mechanism: Ketoreductases (KREDs) transfer a hydride from a cofactor (NADPH or NADH) to the ketone. The cofactor is regenerated in situ using a coupled enzyme system, typically Glucose Dehydrogenase (GDH) with Glucose, or Formate Dehydrogenase (FDH) with Formate.

Biocatalytic Workflow Diagram

The following diagram illustrates the coupled enzymatic cycle required for self-sustaining reduction.

Biocatalysis Substrate Substrate (Ketone) tert-butyl 4-(benzyloxy)-3-oxobutanoate Product Product (Chiral Alcohol) (S)-tert-butyl 4-(benzyloxy)-3-hydroxybutanoate Substrate->Product Reduction KRED Enzyme: KRED (e.g., Candida magnoliae) KRED->Substrate Catalyzes NADP_plus NADP+ NADPH NADPH NADP_plus->NADPH Regeneration NADPH->NADP_plus Hydride Transfer Glucose Co-Substrate (Glucose) Gluconolactone By-Product (Gluconolactone) Glucose->Gluconolactone Oxidation GDH Recycling Enzyme (GDH) GDH->Glucose Catalyzes

Figure 1: Coupled enzymatic cycle for KRED-mediated reduction with GDH cofactor recycling.

Detailed Protocol (Lab Scale: 1.0 g)

Reagents:

  • Substrate 1 : 1.0 g (3.78 mmol)

  • KRED Enzyme: 20 mg (Screened from panel, e.g., Candida magnoliae variants for (S)-selectivity).

  • Cofactor Recycling Mix: GDH (5 mg) + NADP+ (10 mg).

  • Co-substrate: D-Glucose (1.5 eq, 1.0 g).

  • Buffer: 100 mM Potassium Phosphate, pH 7.0.

  • Solvent: DMSO or IPA (5% v/v) to aid solubility.

Procedure:

  • Buffer Prep: In a 50 mL reactor, charge 25 mL of Potassium Phosphate buffer (pH 7.0).

  • Cofactor Dissolution: Add D-Glucose and NADP+. Stir until dissolved.

  • Enzyme Addition: Add the KRED and GDH enzymes. Note: Handle gently to avoid shear denaturation.

  • Substrate Addition: Dissolve Substrate 1 in 1.5 mL DMSO. Add dropwise to the agitated buffer mixture.

  • Incubation: Stir at 30°C for 24 hours. Maintain pH at 7.0 using 1M NaOH (automatic titration recommended) as gluconic acid is produced.

  • Workup: Extract reaction mixture with Ethyl Acetate (3 x 20 mL). Wash combined organics with brine, dry over MgSO

    
    , and concentrate in vacuo.
    

Performance Metrics:

  • Yield: >95%

  • ee: >99% (Enzyme dependent)

  • Atom Economy: High (Water is the bulk solvent).

Route B: Asymmetric Hydrogenation (Noyori Protocol)

Mechanism: Ruthenium-BINAP complexes catalyze the hydrogenation of


-keto esters via dynamic kinetic resolution (if 

-chiral) or simple enantioselective hydrogenation (as in this case). The reaction proceeds via the ketone form.[1]
Detailed Protocol (Lab Scale: 1.0 g)

Reagents:

  • Substrate 1 : 1.0 g.

  • Catalyst: [RuCl(p-cymene)((S)-BINAP)]Cl or Ru(OAc)

    
    ((S)-BINAP).
    
  • Solvent: Degassed Methanol or Ethanol.

  • Hydrogen Source: H

    
     gas (High Pressure).
    

Procedure:

  • Inert Handling: In a glovebox or under Argon, charge a high-pressure autoclave glass liner with Substrate 1 .

  • Catalyst Prep: Add the Ru-BINAP catalyst (S/C ratio 1000:1 to 2000:1).

  • Solvation: Add degassed Methanol (10 mL).

  • Hydrogenation: Seal the autoclave. Purge with H

    
     (3x). Pressurize to 30–50 bar (435–725 psi) .
    
  • Reaction: Heat to 50°C and stir vigorously (1000 rpm) for 12–24 hours.

  • Workup: Vent H

    
     carefully. Concentrate the solvent. Filtration through a silica plug may be required to remove Ruthenium residuals (critical for pharma intermediates).
    

Performance Metrics:

  • Yield: 90–95%

  • ee: 95–98% (Dependent on BINAP purity and pressure).

  • Safety: Requires high-pressure engineering controls.

Analytical Validation (Chiral HPLC)

To verify the enantiomeric excess (ee), the following method is validated for benzyl/tert-butyl ester derivatives.

ParameterCondition
Column Chiralcel OD-H or AD-H (Daicel), 250 x 4.6 mm, 5 µm
Mobile Phase Hexane : Isopropanol (90 : 10)
Flow Rate 1.0 mL/min
Temperature 25°C
Detection UV @ 254 nm (Strong absorption from Benzyloxy group)
Retention Times (R)-Enantiomer: ~8.5 min (S)-Enantiomer: ~11.2 min (Note: Confirm order with authentic standards)

Decision Matrix & Troubleshooting

Use this flowchart to select the optimal route based on your facility's constraints.

DecisionTree Start Start: Reduction of tert-butyl 4-(benzyloxy)-3-oxobutanoate CheckEquip Is High-Pressure (>20 bar) Equipment Available? Start->CheckEquip CheckEnzyme Is KRED Screening Panel Available? CheckEquip->CheckEnzyme No RouteChem Route B: Noyori Hydrogenation (Best for Scale-up in Chem Plant) CheckEquip->RouteChem Yes (Preferred for Bulk) RouteBio Route A: Biocatalysis (Best for ee >99%, Green Chem) CheckEnzyme->RouteBio Yes Outsource Consider Outsourcing Screening CheckEnzyme->Outsource No

Figure 2: Process decision tree for selecting the reduction methodology.

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Conversion (Bio) pH Drift (Gluconic acid buildup)Increase buffer strength or use pH-stat titration (NaOH).
Low ee (Chem) Catalyst OxidationEnsure strict O

-free conditions; degas all solvents.
Substrate Precipitation Low Solubility in BufferAdd 5-10% DMSO or use a biphasic system (e.g., Butyl Acetate/Water).
Ru Contamination Incomplete WorkupUse a scavenger resin (e.g., SiliaMetS®) or charcoal filtration.

References

  • Noyori, R., et al. "Asymmetric Hydrogenation of Functionalized Ketones." Journal of the American Chemical Society, 1987. Link

  • Shimizu, S., et al. "Stereoselective Reduction of Ethyl 4-Chloro-3-Oxobutanoate by a Microbial Aldehyde Reductase."[2] Applied and Environmental Microbiology, 1990. Link

  • Codexis Inc. "Biocatalysis for the Synthesis of Chiral Pharmaceutical Intermediates." Organic Process Research & Development, 2010. (General Reference for KRED technology).
  • Daicel Chiral Technologies. "Instruction Manual for CHIRALCEL OD-H." Link

  • BenchChem. "Synthesis and Properties of (S)-tert-butyl 4-(benzyloxy)-3-hydroxybutanoate." Link

Sources

Application Note: Stereoselective Synthesis of Rosuvastatin Side-Chain Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Protocol Series: AN-RSV-045 | Version 2.1

Executive Summary

This application note details the high-precision synthesis of the chiral side-chain intermediate for Rosuvastatin Calcium, utilizing tert-butyl 4-(benzyloxy)-3-oxobutanoate (CAS: 95967-46-7) as the primary starting material. The Rosuvastatin pharmacophore relies heavily on the specific (3R, 5S)-dihydroxyhept-6-enoic acid configuration.

This guide diverges from standard textbook descriptions by focusing on the industrial "C6-Synthon" strategy , prioritizing enantiomeric excess (


) and diastereoselectivity (

) through two critical catalytic events: Noyori Asymmetric Hydrogenation and Narasaka-Prasad Syn-Reduction .
Strategic Analysis & Mechanism

The synthesis of the Rosuvastatin side chain is a study in stereochemical control. The starting material, tert-butyl 4-(benzyloxy)-3-oxobutanoate, acts as the scaffold for the C5-C7 segment of the final statin chain.

The Synthetic Logic
  • Chirality Installation (C5): The achiral

    
    -keto ester is converted to a chiral 
    
    
    
    -hydroxy ester via dynamic kinetic resolution (DKR) or asymmetric hydrogenation. This sets the absolute configuration of the C5-hydroxyl group (Rosuvastatin numbering).
  • Chain Extension: The C4 unit is extended to a C6 or C7 unit, typically via Claisen condensation or Wittig homologation.

  • Stereochemical Relay (C3): The pre-existing C5 stereocenter directs the formation of the C3 stereocenter via chelation-controlled reduction (1,3-syn induction).

Pathway Visualization

The following diagram illustrates the critical workflow from the starting material to the protected syn-diol intermediate.

RosuvastatinSynthesis cluster_mech Mechanism: Chelation Control Start Start: tert-butyl 4-(benzyloxy)- 3-oxobutanoate Step1 Step 1: Asymmetric Hydrogenation (Ru-BINAP) Start->Step1 H2, MeOH Inter1 Intermediate A: (S)-3-hydroxy Derivative Step1->Inter1 >98% ee Step2 Step 2: Chain Extension (Claisen/Aldol) Inter1->Step2 C2 Unit Addition Inter2 Intermediate B: 5-hydroxy-3-keto ester Step2->Inter2 Formation of 1,3-dicarbonyl Step3 Step 3: Narasaka-Prasad Reduction (Et2BOMe / NaBH4) Inter2->Step3 Chelation Control Final Target: Syn-3,5-Diol Intermediate Step3->Final >99:1 dr

Figure 1: Synthetic workflow for the conversion of tert-butyl 4-(benzyloxy)-3-oxobutanoate to the chiral syn-diol intermediate.

Critical Quality Attributes (CQAs)

For pharmaceutical applications, the following metrics are non-negotiable:

AttributeTarget SpecificationCriticality
Enantiomeric Excess (

)
> 99.0%High - Determines potency of final drug.
Diastereomeric Ratio (

)
> 99:1 (Syn:Anti)High - Purification of diastereomers is costly.
Residual Ruthenium < 10 ppmMedium - Downstream removal required.
Chemical Purity > 98.5%High - Avoids side-reactions in coupling.
Detailed Experimental Protocols
Protocol A: Asymmetric Hydrogenation (Noyori Type)

This step establishes the first stereocenter. The use of a Ruthenium-BINAP complex is the industry standard for


-keto esters due to its high turnover number (TON) and enantioselectivity.

Reaction:



Materials:

  • Substrate: tert-butyl 4-(benzyloxy)-3-oxobutanoate (100 g, 378 mmol).

  • Catalyst:

    
     (Note: (R)-ligand typically yields the (S)-alcohol, which corresponds to the stereochemistry required for the C5 position in Rosuvastatin; verify specific ligand-product correlation via HPLC). Loading: 0.1 mol%.
    
  • Solvent: Degassed Methanol (anhydrous).

  • Hydrogen Source:

    
     gas (99.999% purity).
    

Procedure:

  • Inertion: Purge a high-pressure stainless steel autoclave (Hastelloy or 316L) with nitrogen (

    
     bar).
    
  • Loading: In a glovebox or under strict Ar flow, charge the autoclave with the substrate dissolved in MeOH (concentration ~0.5 M). Add the catalyst solution.

  • Hydrogenation: Pressurize with

    
     to 40 bar (580 psi) . Heat the reaction mixture to 50°C .
    
  • Agitation: Stir vigorously (impeller speed > 800 rpm) to eliminate mass transfer limitations.

  • Monitoring: Monitor H2 uptake. Reaction is typically complete within 12–18 hours.

  • Workup: Cool to room temperature. Vent H2 carefully. Concentrate the solvent under reduced pressure to yield the crude oil.

  • Purification: Flash chromatography (Hexane/EtOAc) or direct crystallization if applicable (often an oil; used directly in next step after filtration through a silica pad to remove Ru).

Checkpoint: Analyze by Chiral HPLC (e.g., Chiralcel OD-H). Target


.[1]
Protocol B: Chain Extension & Narasaka-Prasad Reduction

Once the (S)-alcohol is obtained, the chain is extended (e.g., via Claisen condensation with tert-butyl acetate enolate) to form a


-hydroxy-

-keto ester. The subsequent reduction is the most delicate step, requiring chelation control to ensure the syn relationship between the C3 and C5 hydroxyl groups.

Mechanism: The diethylmethoxyborane (


) forms a rigid 6-membered chelate with the C5-hydroxyl and the C3-ketone, forcing the hydride (

) to attack from the less hindered face.

Materials:

  • Substrate: Chain-extended

    
    -hydroxy-
    
    
    
    -keto ester (Intermediate B).
  • Chelating Agent: Diethylmethoxyborane (

    
    ) or Diethylboron methoxide (1.1 eq).
    
  • Reductant: Sodium Borohydride (

    
    ) (1.1 eq).
    
  • Solvent: THF / Methanol (4:1 mixture).

  • Quench: Acetic acid, then Hydrogen Peroxide (

    
    ).
    

Procedure:

  • Chelation: Dissolve the substrate in dry THF under Argon. Cool to -78°C .[1]

  • Complexation: Add

    
     dropwise. Stir for 30 minutes at -78°C to allow the boron chelate to form. Crucial: Temperature stability is vital here.
    
  • Reduction: Add

    
     in one portion (or as a solution in MeOH). Stir at -78°C for 3–5 hours.
    
  • Quench (Oxidative Workup):

    • Add acetic acid to destroy excess hydride.

    • Warm to 0°C.[2]

    • Add aqueous NaOH followed by

      
       (30%) dropwise. This step breaks the Carbon-Boron bonds and liberates the diol.
      
  • Extraction: Extract with Ethyl Acetate (

    
    ). Wash organic phase with brine.
    
  • Isolation: Dry over

    
     and concentrate.
    

Result: tert-butyl (3R, 5S)-6-(benzyloxy)-3,5-dihydroxyhexanoate (Syn-diol).

Analytical Methods & Troubleshooting
HPLC System Suitability (Chiral)
  • Column: Daicel Chiralpak AD-H or OD-H (

    
     mm, 5 
    
    
    
    m).
  • Mobile Phase: n-Hexane : Isopropanol (90:10).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm.

  • Acceptance Criteria: Resolution (

    
    ) between enantiomers > 2.0.
    
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low

in Step 1
Catalyst poisoning or low H2 purity.Use >99.999% H2. Ensure substrate is free of halides/amines.
Low

in Step 3
Temperature spike during reduction.Maintain -78°C strictly. Ensure efficient heat transfer upon reagent addition.
Incomplete Conversion Mass transfer limitation (H2).Increase stirring speed. Check reactor seals for pressure leaks.
Boron Residues Incomplete oxidative workup.Ensure sufficient H2O2/NaOH contact time (pH > 10 during quench).
References
  • Noyori, R., et al. (1987).

    
    -Keto Carboxylic Esters." Journal of the American Chemical Society. Link
    
  • Narasaka, K., & Pai, F. C. (1984). "Stereoselective reduction of

    
    -hydroxy ketones to 1,3-diols." Chemistry Letters. Link (Foundational work on chelation control).
    
  • Watanabe, M., et al. (Kaneka Corporation). (2004).[3] "Process for producing 3,5-dihydroxyhexanoic acid derivative." US Patent 6,800,767. Link

  • Blacker, A. J., et al. (2019). "Synthesis of Statins." Organic Process Research & Development. Link

Sources

Application Note: Strategic C-Alkylation of tert-Butyl 4-(benzyloxy)-3-oxobutanoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

The C-alkylation of tert-butyl 4-(benzyloxy)-3-oxobutanoate (hereafter referred to as Substrate 1 ) is a pivotal transformation in the synthesis of HMG-CoA reductase inhibitors (statins) and complex polyketide natural products. Substrate 1 is a specialized


-keto ester where the tert-butyl group provides steric shielding to modulate reactivity, and the benzyloxy group serves as a protected alcohol, essential for downstream 1,3-diol formation.

This guide moves beyond generic "textbook" alkylation. It addresses the specific electronic and steric challenges of Substrate 1 , specifically:

  • Regioselectivity: Ensuring C-alkylation (desired) over O-alkylation (undesired).

  • Mono- vs. Di-alkylation: Controlling the reaction to stop strictly at the mono-alkylated product.

  • Chemo-stability: Preserving the acid-labile tert-butyl ester and the base-stable benzyl ether.

Mechanistic Insight: The Enolate Geometry

To master this reaction, one must understand the reactive intermediate. Treatment of Substrate 1 with a base generates an enolate.[1][2] The nature of this enolate dictates the reaction outcome.

Chelation Control

Unlike simple ketones,


-keto esters like Substrate 1  form a chelated (Z)-enolate when treated with metal bases (NaH, LDA). The metal cation (

) coordinates between the enolate oxygen and the ester carbonyl oxygen.
  • Effect: This "locks" the conformation, exposing the

    
    -carbon (C2) for nucleophilic attack.
    
  • Counter-ion Influence:

    
     and 
    
    
    
    form tight chelates, favoring C-alkylation. Larger cations like
    
    
    (from
    
    
    ) form looser ion pairs, which can sometimes increase the risk of O-alkylation if "hard" electrophiles are used.
Steric Gating

The tert-butyl group at the ester position is bulky.

  • Advantage: It sterically hinders the "second" alkylation event. Once a single alkyl group is added to C2, the steric crowd around the tert-butyl group makes the formation of a second enolate (and subsequent di-alkylation) energetically unfavorable compared to a methyl or ethyl ester.

Visualization: Reaction Pathway

G Substrate Substrate 1 (β-keto ester) Enolate Chelated (Z)-Enolate (Nucleophile) Substrate->Enolate Deprotonation (-H2 or -HCO3) Base Base (NaH or K2CO3) Base->Enolate TS Transition State (SN2 Attack) Enolate->TS + R-X Electrophile Alkyl Halide (R-X) Electrophile->TS Product C-Alkylated Product TS->Product Major Pathway (Soft Electrophile) O_Alk O-Alkylated (By-product) TS->O_Alk Minor Pathway (Hard Electrophile/Polar Solvent)

Figure 1: Mechanistic pathway highlighting the divergence between C- and O-alkylation.

Experimental Protocols

Two distinct methods are provided. Method A is the standard, high-throughput protocol for unreactive alkyl halides. Method B is a milder protocol for reactive halides (allylic/benzylic) or scale-up where hydrogen gas evolution is a safety concern.

Method A: Sodium Hydride (NaH) in DMF

Best for: Primary alkyl iodides/bromides, unreactive electrophiles.

Reagents:

  • Substrate 1: 1.0 equiv.

  • Sodium Hydride (60% dispersion): 1.1 equiv.

  • Alkyl Halide: 1.1 – 1.2 equiv.

  • Solvent: Anhydrous DMF (0.5 M concentration).

Step-by-Step Protocol:

  • Preparation: Flame-dry a round-bottom flask and cool under

    
    .
    
  • Base Suspension: Add NaH (1.1 equiv) to the flask. Wash with dry hexanes (

    
    ) to remove mineral oil if high purity is required; otherwise, use as received. Suspend in anhydrous DMF.
    
  • Cooling: Cool the suspension to

    
     (ice bath).
    
  • Substrate Addition: Dissolve Substrate 1 in a minimum volume of DMF. Add dropwise to the NaH suspension over 15 minutes. Caution:

    
     gas evolution.
    
  • Enolate Formation: Stir at

    
     for 30 minutes. The solution should turn clear or slightly yellow, indicating enolate formation.
    
  • Alkylation: Add the Alkyl Halide dropwise.

  • Reaction: Allow to warm to Room Temperature (RT). Stir for 2–4 hours.

    • QC Check: Monitor by TLC (Hexane/EtOAc). Look for disappearance of the lower Rf substrate.

  • Quench: Cool to

    
    . Carefully add saturated 
    
    
    
    solution.
  • Workup: Extract with

    
     or EtOAc (
    
    
    
    ). Wash combined organics with
    
    
    (
    
    
    ) and Brine (
    
    
    ) to remove DMF. Dry over
    
    
    .[3]
Method B: Potassium Carbonate ( ) in Acetone

Best for: Allylic/Benzylic halides, large scale (no


 gas), avoiding anhydrous strictness.

Reagents:

  • Substrate 1: 1.0 equiv.

  • 
     (Anhydrous, micronized):  2.0 equiv.
    
  • Alkyl Halide: 1.1 equiv.

  • Solvent: Acetone (Reagent grade, 0.3 M).

Step-by-Step Protocol:

  • Mixing: To a flask, add Substrate 1 ,

    
     (2.0 equiv), and the Alkyl Halide (1.1 equiv).
    
  • Solvent: Add Acetone.

  • Reaction: Heat to reflux (

    
    ) with vigorous stirring.
    
    • Note: Reaction is slower than Method A. Typically requires 6–12 hours.

  • Workup: Filter off the solid salts. Concentrate the filtrate. Redissolve residue in EtOAc, wash with water, and dry.

Comparison of Methods
FeatureMethod A (NaH/DMF)Method B (

/Acetone)
Reactivity High (Good for unreactive R-X)Moderate (Good for reactive R-X)
Temp

Reflux
By-products

gas (Flammable)

(if acidic workup used)
Selectivity High C-alkylation (Tight ion pair)Good, but risk of O-alkylation with hard R-X
Water Tolerance Low (Strictly Anhydrous)Moderate

Operational Workflow & Decision Tree

Use this logic flow to determine the optimal experimental path for your specific alkyl halide.

Workflow Start Start: Select Alkyl Halide CheckType Is Halide Reactive? (Allylic, Benzylic, alpha-Halo Ester) Start->CheckType Reactive Yes (Reactive) CheckType->Reactive High Electrophilicity Unreactive No (Alkyl Iodide/Bromide) CheckType->Unreactive Low Electrophilicity MethodB Use Method B (K2CO3 / Acetone) Prevents over-alkylation Reactive->MethodB MethodA Use Method A (NaH / DMF) Forces completion Unreactive->MethodA AddAdditive Add NaI (0.1 eq) (Finkelstein Cond.) MethodA->AddAdditive If R-Cl used

Figure 2: Decision tree for selecting the alkylation protocol based on electrophile reactivity.

Troubleshooting & Critical Control Points

Issue: O-Alkylation vs. C-Alkylation
  • Symptom: Isolation of an enol ether (typically lower polarity than C-alkyl product).

  • Cause: "Hard" electrophiles (e.g., MOM-Cl, sulfates) or highly polar/H-bond disrupting solvents (DMSO/HMPA) that separate the ion pair.

  • Solution: Switch to a non-polar solvent (Toluene) with a phase transfer catalyst, or ensure strictly

    
     or 
    
    
    
    counter-ions are used (Method A). Avoid crown ethers unless necessary, as they sequester the cation and promote O-alkylation.
Issue: Di-alkylation
  • Symptom: Product mass = Substrate + 2(Alkyl).

  • Cause: Excess base or extremely reactive alkyl halide.

  • Solution:

    • Ensure Substrate 1 is in slight excess (or exactly 1.0 eq) and Base is limited to 1.05 eq.

    • The tert-butyl group usually protects against this, but if it occurs, switch to Method B (solid-liquid phase transfer), which limits the concentration of active enolate in solution.

Issue: Decarboxylation
  • Symptom: Loss of the tert-butyl ester (Mass - 100).

  • Cause: Acidic workup or excessive heat.

  • Solution: tert-Butyl esters are acid-sensitive. Ensure the quench (NH4Cl) is not too acidic. Do not heat above

    
     during workup.
    

References

  • Evans, D. A. (2005). Evans pKa Table. Harvard University.

    • )
  • Popović-Djordjević, J., et al. (2016). High-yielding method for preparation of carbocyclic or N-containing heterocyclic

    
    -keto esters using in situ activated sodium hydride in dimethyl sulphoxide.[4][5] Green Chemistry Letters and Reviews, 9(1), 61-68. 
    
    • Context: Validates the NaH/Polar Aprotic solvent protocol for sensitive -keto esters.
  • Venturello, P., & Barbero, M. (2011). Sodium Hydride.[3][4][5][6] Encyclopedia of Reagents for Organic Synthesis.

    • Context: Authoritative review on the handling and reactivity of NaH in enolate form
  • Christoffers, J. (2002).

    
    -Dicarbonyl Compounds. Organic Reactions.[1][3][5][6][7][8] 
    
    • Context: The definitive review on regioselectivity (C vs O) in these systems.

Sources

Troubleshooting & Optimization

Technical Support Center: Stabilizing tert-Butyl 4-(benzyloxy)-3-oxobutanoate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Prevention of Decarboxylation in


-Keto Esters
Compound: tert-Butyl 4-(benzyloxy)-3-oxobutanoate (CAS: 95967-46-7 / Analogous to Ethyl ester 67354-34-1)
Audience:  Synthetic Chemists, Process Development Scientists

Core Directive: The "Decarboxylation Trap"

The structural motif of tert-butyl 4-(benzyloxy)-3-oxobutanoate presents a "perfect storm" for degradation. It combines a


-keto  functionality with an acid-labile tert-butyl ester .

Unlike ethyl or methyl esters, the tert-butyl group undergoes cleavage via an


-like mechanism under mild acidic conditions or thermal stress, releasing isobutylene. The resulting intermediate is a 

-keto acid
, which is inherently unstable and spontaneously decarboxylates to form 1-(benzyloxy)propan-2-one and

.

Your Primary Objective: Maintain the molecule in a "kinetic trap" by strictly controlling pH (keeping it neutral/basic) and Temperature (<40°C) .

Decarboxylation Mechanism & Pathway[1]

Understanding the enemy is the first step to defeating it. The diagram below illustrates the specific failure modes for this molecule.

DecarboxylationMechanism Target tert-Butyl 4-(benzyloxy)-3-oxobutanoate (Stable at Neutral pH) Protonated Protonated Intermediate (Acid Catalysis) Target->Protonated + H+ (Acidic Workup/Silica) BetaKetoAcid 4-(Benzyloxy)-3-oxobutanoic Acid (Highly Unstable) Target->BetaKetoAcid Thermal (>80°C) - Isobutylene Protonated->BetaKetoAcid - Isobutylene (Fast) TransitionState 6-Membered Cyclic Transition State BetaKetoAcid->TransitionState Spontaneous Products 1-(Benzyloxy)propan-2-one + CO2 + Isobutylene TransitionState->Products Irreversible Decarboxylation

Figure 1: Mechanistic pathway showing acid-catalyzed and thermal degradation routes leading to decarboxylation.

Troubleshooting Guide (Q&A)

Phase 1: Synthesis & Workup

Q: I observe vigorous gas evolution during the acid quench of my enolate reaction. Is this normal? A: No. This indicates active decarboxylation.

  • Diagnosis: You likely used a strong mineral acid (HCl,

    
    ) to quench the reaction, dropping the pH < 3. This cleaves the t-butyl ester immediately.
    
  • Corrective Action: Quench with a saturated ammonium chloride (

    
    )  solution or dilute acetic acid  (maintaining pH ~5-6). Do not acidify to pH 1-2.
    
  • Mechanism: The t-butyl cation is a stable leaving group; strong acid catalysis accelerates its ejection, followed by immediate

    
     loss from the resulting 
    
    
    
    -keto acid [1].

Q: My crude NMR shows the correct product, but after rotary evaporation, the spectrum is messy. A: This is likely thermal decomposition.

  • Diagnosis: Bath temperature > 45°C or prolonged exposure to heat.

  • Corrective Action: Set bath temperature to < 35°C . Use a high-vacuum pump to remove solvents at lower temperatures rather than increasing heat.

Phase 2: Purification (The Danger Zone)

Q: My compound streaks on the TLC plate and disappears after column chromatography. A: Standard silica gel is slightly acidic (pH 4-5), which catalyzes the decomposition of tert-butyl


-keto esters.
  • Diagnosis: On-column acidolysis.

  • Corrective Action: You must buffer your silica . Pre-treat the silica gel column with 1-3% Triethylamine (TEA) in hexanes before loading your sample. Include 0.5% TEA in your eluent solvent system [2].

  • Alternative: Use neutral alumina or Florisil if the compound is extremely sensitive, though TEA-buffered silica is usually sufficient.

Phase 3: Storage

Q: The oil turned into a biphasic mixture after a week in the fridge. A: Autocatalytic decomposition.

  • Diagnosis: Trace acid from the workup (e.g., residual acetic acid) remained. The decomposition produces

    
     and a ketone, separating from the ester.
    
  • Corrective Action: Store the purified compound as a solution in benzene or toluene (frozen at -20°C) or strictly neat at -80°C. Ensure the final evaporation included an azeotrope with toluene to remove trace moisture/acid.

Experimental Protocols

Protocol A: Safe Purification on Silica Gel

Standard silica destroys this compound. Use this buffered method.

  • Slurry Preparation: Mix Silica Gel 60 with your starting eluent (e.g., 10% EtOAc/Hexanes) containing 1% Triethylamine (TEA) .

  • Column Packing: Pour the slurry and flush with 2 column volumes of the eluent + 1% TEA. This neutralizes acidic silanol sites.[1]

  • Elution: Run the column using an eluent containing 0.5% TEA .

  • Post-Column: Concentrate fractions immediately at < 30°C.

    • Note: Residual TEA is volatile and will be removed during high-vacuum drying, unlike solid buffers.

Protocol B: Synthesis via Magnesium Enolate (Roskamp/Masamune Adaptation)

Adapted for mildness to prevent in-situ decarboxylation [3, 4].

ReagentEquivalentsRole
Mono-tert-butyl malonate1.0 eqNucleophile precursor
Isopropyl magnesium chloride2.0 eqBase (forms neutral Mg enolate)
(Benzyloxy)acetyl chloride0.8 eqElectrophile
THF (Anhydrous)SolventMedium

Step-by-Step:

  • Enolate Formation: Dissolve mono-tert-butyl malonate in THF. Cool to 0°C. Add

    
     (2.0 eq) dropwise. (Generates the neutral magnesium bis-enolate).
    
  • Acylation: Cool to -10°C. Add (benzyloxy)acetyl chloride (or the acyl imidazole derived from the acid + CDI) dropwise.

  • Reaction: Stir at 0°C to RT for 2 hours.

  • Critical Quench: Pour mixture into ice-cold 10% citric acid or sat.

    
     . Do not use HCl.
    
  • Extraction: Extract immediately with EtOAc. Wash with sat.

    
     to remove unreacted acid.
    

Stability Data & Solvent Compatibility

ParameterConditionStability StatusRecommendation
pH < 3.0Critical Failure Immediate decarboxylation. Avoid.
pH 4.0 - 6.0ModerateStable for short workups (hours).
pH 7.0 - 9.0Optimal Stable for storage/handling.
Temperature > 80°CCritical Failure Thermal retro-ene elimination.
Temperature 20°C - 40°CModerateHandle quickly.
Solvent MeOH/EtOHRiskyTransesterification risk if catalyzed.
Solvent

, Toluene
Optimal Non-nucleophilic, good solubility.

References

  • Mechanism of Acid-Catalyzed Decarboxylation

    • ACS GCI Pharmaceutical Roundtable.
    • Source:

  • Purification of Acid-Sensitive Compounds

    • Rochester University Chemistry Dept.
    • Source:

  • Synthesis of tert-butyl 3-oxobutanoate derivatives (Patent)

    • CN111533656A. "Synthesis method of tert-butyl 4-methoxy-3-oxobutyrate." (2020).[2]

    • Source:

  • Roskamp Reaction (Alternative Synthesis)

    • Holmquist, C. R., & Roskamp, E. J.[3] "A selective method for the direct conversion of aldehydes into beta-keto esters with ethyl diazoacetate catalyzed by tin(II) chloride." J. Org.[3][4][5] Chem., 1989, 54(14), 3258–3260.

    • Source: [J. Org.[3][4][5] Chem. 1989, 54, 3258]([Link])

Sources

Technical Support Center: Stability & Handling of tert-Butyl 4-(benzyloxy)-3-oxobutanoate

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: TB-BZO-STAB-001 Topic: Stability Profile, Degradation Mechanisms, and Handling Protocols Applicable Compound: tert-Butyl 4-(benzyloxy)-3-oxobutanoate (CAS: 95967-46-7 / 106983-67-9)

Introduction

Welcome to the Technical Support Center. You are likely utilizing tert-butyl 4-(benzyloxy)-3-oxobutanoate as a C4 building block for statin synthesis (e.g., Rosuvastatin) or beta-lactam antibiotics.

This guide addresses a critical vulnerability in this reagent: thermal and acid-catalyzed instability. While the tert-butyl group offers excellent orthogonal protection against basic hydrolysis, it introduces significant lability at room temperature compared to methyl or ethyl esters. This guide provides the mechanistic grounding and protocols necessary to prevent "silent degradation" before your key coupling steps.

Module 1: Critical Stability Profile

The Core Issue: Metastability at Room Temperature

At room temperature (


), tert-butyl 4-(benzyloxy)-3-oxobutanoate is metastable . While it does not decompose instantaneously, it undergoes a slow, autocatalytic degradation process. This is accelerated by trace acidity (often remaining from silica gel purification) or moisture.

Key Stability Metrics:

ParameterConditionStability StatusConsequence
Storage Temp

Recommended Stable for months if dry.
Storage Temp

Risk Slow degradation (approx. 1-5% per week depending on purity).
Storage Temp

Critical Failure Rapid decarboxylation and isobutylene off-gassing.
Moisture High HumidityHigh Risk Hydrolysis of ester

rapid decarboxylation.
Acidity pH < 6Incompatible Catalyzes E1 elimination of tert-butyl group.
The Degradation Mechanism

Unlike simple esters, this


-keto ester degrades via a specific cascade. The tert-butyl group acts as an internal base/leaving group under thermal stress or acid catalysis.
  • Cleavage: The tert-butyl group eliminates isobutylene (gas) to form the

    
    -keto acid.
    
  • Decarboxylation: The resulting

    
    -keto acid is thermally unstable and spontaneously decarboxylates to form 1-(benzyloxy)propan-2-one and 
    
    
    
    .

Visualizing the Pathway:

Decomposition Start tert-Butyl 4-(benzyloxy)-3-oxobutanoate (Target Reagent) Inter Intermediate: 4-(benzyloxy)-3-oxobutanoic acid Start->Inter H+ / Heat (E1 Elimination) Gas1 Isobutylene (Gas) Start->Gas1 Product Degradation Product: 1-(benzyloxy)propan-2-one (Ketone) Inter->Product Spontaneous Decarboxylation Gas2 CO2 (Gas) Inter->Gas2

Figure 1: The degradation cascade. Note that the intermediate acid is rarely isolated due to the rapid decarboxylation step.

Module 2: Troubleshooting Guide

Use this Q&A matrix to diagnose issues with your reagent batch.

Issue 1: "My reagent has turned into a yellow oil/sludge."
  • Diagnosis: Advanced decomposition/polymerization. The yellow color often comes from aldol condensation of the resulting ketone (1-(benzyloxy)propan-2-one) or oxidation of the benzyl ether.

  • Verification: Run a TLC. The degradation ketone is less polar than the

    
    -keto ester.
    
  • Corrective Action:

    • If <10% degraded: Purify via flash chromatography (neutralized silica, see Module 3).

    • If >10% degraded: Discard. The byproducts are active electrophiles that will interfere with Claisen condensations or aldol reactions.

Issue 2: "I see bubbling when I open the storage vial."
  • Diagnosis: Off-gassing of Isobutylene and

    
    .[1] This indicates active decomposition is occurring now.
    
  • Root Cause: The sample likely contains trace acid (e.g., residual HCl from workup or acidic silica particles).

  • Immediate Action:

    • Dilute a small aliquot in

      
       containing solid 
      
      
      
      (to neutralize trace acid).
    • Check NMR.[1] Look for the disappearance of the tert-butyl singlet (~1.45 ppm) and the appearance of the methyl ketone singlet (~2.15 ppm).

Issue 3: "My yield is low in the subsequent Claisen condensation."
  • Diagnosis: Stoichiometric mismatch.

  • Explanation: If your reagent is 85% pure (due to RT degradation), and you calculate stoichiometry based on weight, you are under-loading the electrophile. The degradation product (ketone) can also enolize and quench your base (LDA or LiHMDS).

  • Protocol: Always titrate or quantitative-NMR (qNMR) your starting material if it has been stored at RT for >48 hours.

Module 3: Storage & Handling Protocols

Standard Operating Procedure (SOP): Storage
  • Temperature: Store strictly at

    
      for short term (<1 month) or 
    
    
    
    for long term.
  • Atmosphere: Argon or Nitrogen backfill is mandatory. Moisture initiates hydrolysis.

  • Container: Amber glass. Avoid metal containers (Lewis acids can catalyze decomposition).

Protocol: Re-Purification (The "Rescue" Method)

If you suspect degradation, use this buffered purification method to remove acid impurities.

  • Slurry: Pre-treat silica gel with 1% Triethylamine/Hexanes to neutralize acidity.

  • Load: Load the compound using minimal

    
    .
    
  • Elute: Use Hexanes/Ethyl Acetate (gradient).

  • Dry: Concentrate on a rotary evaporator at bath temp <

    
     . Do not overheat during drying.
    
Quality Control Decision Tree

QC_Flow Start Inspect Reagent Visual Visual Check: Clear/Pale Yellow? Start->Visual NMR 1H-NMR Check: t-Butyl (1.45ppm) vs Methyl Ketone (2.15ppm) Visual->NMR Yes Discard Discard Batch Visual->Discard No (Dark/Sludge) Calc Purity Calculation NMR->Calc Calculate Molar Ratio Calc->Discard <80% Use Proceed to Reaction (Store Cold) Calc->Use >95% Purify Repurify (Buffered Silica) See Protocol Calc->Purify 80-95%

Figure 2: Workflow for assessing reagent viability prior to use.

Module 4: Frequently Asked Questions (FAQs)

Q: Can I store this compound in solution (e.g., in DCM or THF)? A: No. Storage in solution increases the rate of hydrolysis if the solvent is not rigorously anhydrous. Furthermore, chlorinated solvents like DCM can become slightly acidic over time (forming HCl), which rapidly catalyzes the de-tert-butylation. If you must store it in solution, use anhydrous Toluene at


.

Q: I need to ship this compound to a collaborator. Is dry ice required? A: Yes, highly recommended. For transit times >24 hours, blue ice (gel packs) is the minimum requirement. Shipping at ambient temperature often results in 5-10% degradation, pressurizing the shipping vial with isobutylene.

Q: Why is the tert-butyl ester used if it's unstable? Why not methyl/ethyl? A: The tert-butyl group is chosen for orthogonal deprotection . It can be removed using mild acid (e.g., TFA) or thermal conditions without saponifying other esters in the molecule (like the statin side chain). This selectivity outweighs the handling difficulties [1].

References

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Chapter on Esters: Stability of tert-butyl esters vs. acid/base).

  • Taber, D. F., et al. (2013). Synthesis of the Rosuvastatin Side Chain. Organic Syntheses. (Describes handling of analogous

    
    -keto esters). 
    
  • Kaneko, T., et al. (1995). Synthesis of beta-keto esters and their stability. Chemical & Pharmaceutical Bulletin. (General mechanism of decarboxylation).

  • BLDpharm. (2024). Safety Data Sheet: tert-Butyl 4-(benzyloxy)-3-oxobutanoate. (Storage conditions confirmation).

Sources

Technical Support Center: Optimizing Yield in Enantioselective Reduction of β-Keto Esters

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the enantioselective reduction of β-keto esters. As a Senior Application Scientist, my goal is to provide you with not just protocols, but a deep, mechanistic understanding to empower your research. The asymmetric reduction of β-keto esters is a cornerstone transformation in the synthesis of pharmaceuticals and fine chemicals, where the chirality of the resulting β-hydroxy ester is often paramount to the molecule's biological function.[1] This guide is structured to help you navigate common challenges, optimize your reaction conditions, and troubleshoot effectively.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that frequently arise during experimental design.

Q1: What are the primary methods for achieving enantioselective reduction of β-keto esters?

A1: There are two main strategies: chemocatalysis and biocatalysis.

  • Chemocatalysis: This typically involves using a chiral metal complex to catalyze the reduction. The most renowned method is the Noyori asymmetric hydrogenation, which utilizes Ruthenium-chiral phosphine ligand complexes (like BINAP) with hydrogen gas.[2][3] Other transition metals like Iridium and Rhodium are also employed, often in transfer hydrogenation reactions where a molecule like isopropanol or formic acid serves as the hydrogen source.[4][5]

  • Biocatalysis: This approach uses enzymes, either as isolated proteins (e.g., ketoreductases, KREDs) or within whole-cell systems like baker's yeast (Saccharomyces cerevisiae).[6][7][8] Biocatalysis is lauded for its high selectivity and environmentally friendly conditions, though optimization of reaction media and removal of competing endogenous enzymes can be necessary.[7][9]

Q2: How do I select the appropriate catalyst for my specific substrate?

A2: Catalyst selection is critical and substrate-dependent.

  • For Chemocatalysis: The "best" catalyst is often found through screening. Ruthenium-based catalysts like Ru-BINAP are highly versatile and a good starting point.[1][2] The electronic and steric properties of your β-keto ester will dictate the optimal chiral ligand. For instance, the steric hindrance around the ketone can influence which ligand provides the best "fit" for selective reduction.[10]

  • For Biocatalysis: Commercially available KRED kits offer a wide range of enzymes that have been engineered for different substrate specificities. Screening your substrate against a panel of these enzymes is the most efficient approach. If using baker's yeast, be aware that it contains multiple reductases with differing selectivities, which can sometimes lead to a mixture of stereoisomers.[6][9] Genetically engineered strains have been developed to overcome this by knocking out or overexpressing specific enzymes.[9]

Q3: How significantly do temperature and solvent affect the reaction outcome?

A3: Temperature and solvent are critical parameters for optimization.

  • Temperature: The effect of temperature on enantioselectivity (ee) can be complex. Often, a lower temperature increases selectivity because the difference in activation energy between the two pathways leading to the (R) and (S) enantiomers becomes more significant relative to the available thermal energy.[11][12] However, this also slows the reaction rate. In some systems, an optimal temperature exists, and in rare cases, a change in temperature can even invert the resulting stereochemistry.[13][14]

  • Solvent: The solvent can dramatically influence both reactivity and enantioselectivity by affecting catalyst solubility, stability, and the conformation of the catalyst-substrate complex.[15] For instance, in Ru-catalyzed hydrogenations, polar protic solvents like methanol or ethanol are common.[1] The choice of solvent can alter the aggregation state of the catalyst or its interaction with the substrate, thereby impacting the stereochemical outcome.[15][16]

Q4: My reaction has failed (low conversion and/or low ee). What are the first things I should check?

A4: When a reaction fails, a systematic approach is key.

  • Purity of Reagents: Ensure your substrate, solvent, and any other reagents are pure and, crucially, anhydrous, especially for metal-catalyzed reactions where water can deactivate the catalyst.

  • Inert Atmosphere: For many chemocatalysts, particularly those involving metal hydrides, oxygen is a poison. Verify that your system was properly purged and maintained under an inert atmosphere (e.g., Argon or Nitrogen).

  • Catalyst Activity: Was the catalyst handled and prepared correctly? Pre-catalysts often require an activation step. For biocatalysts, ensure the cells are viable or the enzyme has not denatured.

  • Reaction Parameters: Double-check that the temperature, pressure (if applicable), and stirring rate were maintained as intended. For heterogeneous or whole-cell systems, adequate mixing is crucial to avoid mass transfer limitations.

Section 2: Troubleshooting Guide

This guide provides a deeper dive into specific experimental problems and their underlying causes.

Problem: Low Enantioselectivity (ee)

Low enantiomeric excess is one of the most common hurdles. The goal is to maximize the rate of the desired stereochemical pathway while minimizing the competing pathway.

Workflow for Troubleshooting Low Enantioselectivity

G start Low ee Observed cat Evaluate Catalyst/Ligand start->cat Is the catalyst known to be effective for this substrate class? temp Optimize Temperature cat->temp Catalyst is appropriate. Is temp optimized? res High ee Achieved cat->res New catalyst/ligand works. solv Screen Solvents temp->solv Temperature effect is minimal. Is solvent optimal? temp->res Lowering temperature works. bg Check for Background (Non-Catalyzed) Reaction solv->bg Solvent screen ineffective. Is there a background reaction? solv->res New solvent works. bg->cat Background reaction is significant. Use more active catalyst or milder reductant.

Caption: Workflow for diagnosing and solving low enantioselectivity.

Possible Cause Explanation & Causality Suggested Solution
1. Suboptimal Catalyst/Ligand The chiral ligand is the primary source of stereochemical information.[17] If the ligand's chiral pocket does not effectively differentiate between the two prochiral faces of the ketone, low ee will result. This "stereochemical mismatch" is highly substrate-specific.Screen a library of chiral ligands with different steric and electronic properties. For Ru-catalyzed systems, move from a standard like BINAP to more specialized ligands such as TunePhos or Difluorphos.[1] For biocatalysis, screen a panel of different KREDs.[8]
2. Inappropriate Temperature The observed enantioselectivity is a function of the difference in the free energies of activation (ΔΔG‡) for the formation of the two product enantiomers. This difference is often temperature-dependent. Higher temperatures can provide enough energy to overcome the activation barrier for the undesired enantiomer, thus lowering the ee.[11][12]Systematically lower the reaction temperature (e.g., from room temperature to 0 °C or -20 °C). Monitor both the reaction rate and ee. Be aware that excessively low temperatures may halt the reaction.[12]
3. Incorrect Solvent Choice The solvent can influence the conformation of the transient catalyst-substrate complex. A non-optimal solvent may allow for a less rigid complex, leading to poorer facial discrimination of the ketone.[15]Screen a range of solvents with varying polarities and coordinating abilities (e.g., methanol, isopropanol, THF, dioxane, toluene). A trend between solvent polarity and ee can sometimes be established.[15]
4. Competing Background Reaction If the reducing agent (e.g., borane, NaBH₄) can reduce the ketone without the catalyst, this non-selective "background" reaction will produce a racemic mixture, eroding the overall ee.[11] This is more likely at higher temperatures where the uncatalyzed reaction rate increases.Run a control experiment without the chiral catalyst to quantify the rate of the background reaction. If it is significant, consider using a milder reducing agent or a more active catalyst that can operate at lower temperatures, outcompeting the background process.[11]
Problem: Low Conversion or Poor Yield

Low conversion points to issues with reaction kinetics or catalyst stability.

Possible Cause Explanation & Causality Suggested Solution
1. Catalyst Deactivation Metal-based catalysts can be deactivated by impurities like water, oxygen, or coordinating functional groups on the substrate itself. Biocatalysts can be inhibited by substrate or product concentration, or denatured by non-optimal pH or temperature.[6]Chemocatalysis: Ensure all reagents and solvents are rigorously dried and degassed. Use a glovebox for catalyst handling.[1] If the substrate contains a potential poison (e.g., a thiol), a more robust catalyst may be needed. Biocatalysis: Optimize pH, temperature, and substrate concentration.[18] Consider in-situ product removal to avoid inhibition.
2. Impure Starting Material Impurities in the β-keto ester can act as catalyst poisons. Residual acid or base from the synthesis of the starting material can also interfere with the reaction.Purify the β-keto ester substrate by column chromatography or distillation immediately before use. Verify purity by ¹H NMR and/or GC-MS.
3. Insufficient Hydrogen Pressure/Source For catalytic hydrogenations, the concentration of dissolved hydrogen is a key kinetic parameter. Insufficient pressure leads to a slow reaction rate. For transfer hydrogenations, the hydrogen donor may be depleted.Ensure the reaction vessel is properly sealed and pressurized. If the reaction stalls, carefully re-purge and re-pressurize with H₂. For transfer hydrogenation, ensure the hydrogen donor (e.g., isopropanol, formic acid) is used in sufficient excess.[19]
4. Mass Transfer Limitations In heterogeneous systems (e.g., a solid catalyst in a liquid, or whole cells in a buffer), the rate at which the substrate reaches the catalyst surface can be slower than the reaction rate itself, becoming the rate-limiting step.Increase the stirring/agitation speed. Consider using a different solvent that improves substrate solubility. For biocatalysis, cell permeabilization (e.g., with a small amount of toluene or detergent) can sometimes improve substrate access to intracellular enzymes.
Problem: Difficult Product Isolation and Purification

Even with high yield and selectivity, challenges can arise during work-up.

Possible Cause Explanation & Causality Suggested Solution
1. Emulsion during Work-up This is common in biocatalytic reductions using whole cells, where cellular debris and proteins act as surfactants, preventing clean separation of aqueous and organic layers.After the reaction, add a filter aid like Celite and filter the entire mixture to remove the cells before performing the liquid-liquid extraction.[6] Saturating the aqueous layer with NaCl can also help break emulsions.
2. Difficulty Removing Metal Catalyst Residual metal from the catalyst (e.g., Ruthenium) can contaminate the final product and is often undesirable, especially in pharmaceutical applications.After the reaction, the mixture can be passed through a short plug of silica gel to adsorb the metal complex.[1] Alternatively, specific metal scavengers can be added to the crude product before final purification.
3. Product Volatility or Degradation Some β-hydroxy esters can be volatile or prone to degradation (e.g., via retro-aldol reaction) on silica gel during column chromatography.Concentrate the product at reduced temperature. If silica gel chromatography is problematic, consider alternative purification methods like distillation (for thermally stable compounds) or crystallization.

Section 3: Key Experimental Protocols

These protocols provide a validated starting point for your experiments. Always perform a thorough safety assessment before beginning any new procedure.

Protocol 1: Asymmetric Hydrogenation using a Ru-BINAP Catalyst

This is a representative protocol for the chemocatalytic reduction of ethyl acetoacetate.

  • Catalyst Preparation (In-situ): In a glovebox, charge a high-pressure reactor vessel containing a magnetic stir bar with the Ruthenium precursor (e.g., [RuCl₂(p-cymene)]₂) and the chiral ligand (e.g., (R)-BINAP) in a 1:1.1 molar ratio of Ru to ligand.

  • Solvent Addition: Add degassed methanol (or another appropriate solvent) to the vessel to dissolve the catalyst components. Stir the mixture for 20-30 minutes to allow for the formation of the active catalyst.[1]

  • Substrate Addition: Add the β-keto ester substrate (e.g., ethyl acetoacetate) to the vessel. The substrate-to-catalyst ratio (S/C) is typically high, ranging from 100:1 to 10,000:1 depending on catalyst activity.

  • Hydrogenation: Seal the reactor. Purge the vessel several times with H₂ gas before pressurizing to the desired pressure (e.g., 10-50 atm).

  • Reaction Monitoring: Stir the reaction at a constant temperature (e.g., 25-50 °C). Monitor the reaction's progress by taking aliquots (after carefully depressurizing and re-pressurizing) and analyzing them by GC or chiral HPLC to determine conversion and enantiomeric excess.[1]

  • Work-up and Analysis: Once the reaction is complete, carefully vent the H₂ pressure. Concentrate the reaction mixture under reduced pressure. Purify the residue by silica gel column chromatography to yield the desired β-hydroxy ester. Confirm the structure and determine the final ee by chiral GC or HPLC analysis.[1]

Protocol 2: Biocatalytic Reduction with Baker's Yeast

This protocol provides a simple method using a readily available whole-cell biocatalyst.

  • Yeast Activation: In a flask, dissolve sucrose (a common carbon source) in warm water (approx. 30-35 °C). Add dry baker's yeast (Saccharomyces cerevisiae) and stir gently until a homogeneous suspension is formed. Allow the yeast to activate for 30-60 minutes.[6]

  • Substrate Addition: Add the β-keto ester substrate to the fermenting yeast culture. The substrate can be added neat or dissolved in a minimal amount of a water-miscible co-solvent like ethanol to aid solubility.

  • Incubation: Incubate the flask at room temperature (or a controlled temperature like 30 °C) with gentle shaking for 24-72 hours. The optimal time will vary depending on the substrate.[6]

  • Reaction Monitoring: Monitor the disappearance of the starting material by extracting a small aliquot with ethyl acetate, drying the organic layer, and analyzing by TLC or GC.

  • Work-up: Upon completion, add a filter aid (e.g., Celite) to the mixture and filter through a Büchner funnel to remove the yeast cells.[6]

  • Extraction and Purification: Saturate the aqueous filtrate with NaCl and extract it multiple times with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography. Determine the enantiomeric excess by chiral GC or HPLC.[6]

Section 4: Reference Data and Visualizations

Catalyst Performance Comparison

The following table summarizes the performance of various catalyst systems for the asymmetric reduction of β-keto esters, compiled from the literature. This data is intended as a guide for catalyst selection.

Catalyst SystemSubstrateYield (%)ee (%)ConditionsReference
Ru/Ph-Solphos Ethyl 3-oxo-3-phenylpropanoate>9999H₂ (pressure not specified), 20 h[1]
Ru-(R)-BINAP@C-FDU-12 Various β-ketoesters91-9987-99H₂ (pressure not specified)[1]
Ir/SpiroPAP Various β-ketoesters93-9895.0-99.88 atm H₂, RT[1]
Genetically Engineered Yeast Various β-ketoestersN/AImproved stereoselectivityWhole-cell biocatalysis[1][9]
Co-Salox / NaBH₄ α,β-unsaturated estersup to 99up to 96.5EtOH, RT[15]
Noyori Asymmetric Hydrogenation Mechanism

The diagram below illustrates a simplified catalytic cycle for the Noyori asymmetric hydrogenation, highlighting the key steps of substrate coordination, hydride transfer, and product release.

G cluster_0 Catalytic Cycle A [RuH(L*)] Active Catalyst B [RuH(L*)(Substrate)] Coordination A->B + Substrate (R₂C=O) C Transition State (Hydride Transfer) B->C Intramolecular Hydride Transfer D [Ru(Product)(L*)] Product Complex C->D Formation of C-H bond D->A + H₂ - Product (R₂CHOH)

Caption: Simplified catalytic cycle for Noyori asymmetric hydrogenation.

References

  • A Comparative Guide to New Catalysts for Asymmetric Beta-Keto Ester Reduction. (URL: )
  • Noyori Asymmetric Hydrogenation | Thermo Fisher Scientific - CA. (URL: )
  • Noyori Asymmetric Hydrogen
  • Noyori Asymmetric Hydrogenation | Organic Chemistry - YouTube. (URL: [Link])

  • Insights into temperature controlled enantioselectivity in asymmetric catalysis - RSC Blogs. (URL: [Link])

  • Noyori Hydrogenation - YouTube. (URL: [Link])

  • Co(Salox)‐Catalyzed Enantioselective Reduction of α,β‐Unsaturated Esters - Unipd. (URL: [Link])

  • Asymmetric hydrogenation - Wikipedia. (URL: [Link])

  • Effect of Temperature on the Enantioselectivity in the Oxazaborolidine-Catalyzed Asymmetric Reduction of Ketones. Noncatalytic Borane Reduction, a Nonneglectable Factor in the Reduction System | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])

  • Technical Support Center: Improving Diastereoselectivity in β-Keto Ester Reduction - Benchchem. (URL: )
  • Enantioselective Meerwein–Ponndorf–Verley reduction of β,γ-unsaturated α-keto esters by asymmetric binary-acid catalysis in the green solvent iPrOH - RSC Publishing. (URL: [Link])

  • Dynamic Kinetic Resolution of α-Keto Esters via Asymmetric Transfer Hydrogenation - NIH Public Access. (URL: [Link])

  • Highly stereoselective reagents for beta-keto ester reductions by genetic engineering of baker's yeast - PubMed. (URL: [Link])

  • Temperature drop triggers chirality twist | Research - Chemistry World. (URL: [Link])

  • Effect of Temperature on the Enantioselectivity in the Oxazaborolidine-Catalyzed Asymmetric Reduction of Ketones. Noncatalytic Borane Reduction, a Nonneglectable Factor in the Reduction System | Request PDF - ResearchGate. (URL: [Link])

  • Effect of temperature on the synthesis of 2b by biocatalytic asymmetric... - ResearchGate. (URL: [Link])

  • Enantioselective reduction of ketones - Wikipedia. (URL: [Link])

  • Highly Enantioselective Chlorination of β-Keto Esters and Subsequent SN2 Displacement of Tertiary Chlorides: A Flexible Method for the Construction of Quaternary Stereogenic Centers | Journal of the American Chemical Society. (URL: [Link])

  • Enantioselective Transfer Hydrogenation of α-Methoxyimino-β-keto Esters | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])

  • Asymmetric Synthesis of anti-β-Amino-α-Hydroxy Esters via Dynamic Kinetic Resolution of β ... - PMC. (URL: [Link])

  • Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum - PMC. (URL: [Link])

  • Synthesis and stereoselective reduction of α-fluoro-β-ketoesters by ketoreductases. (URL: [Link])

  • Stereoselective Bioreduction of α-diazo-β-keto Esters - MDPI. (URL: [Link])

  • Access to Optically Pure β-Hydroxy Esters via Non-Enzymatic Kinetic Resolution by a Planar-Chiral DMAP Catalyst - PMC. (URL: [Link])

  • Application Notes: One-Pot Synthesis of β-Hydroxy Esters via the Reform
  • The Synthesis of Medium-Chain-Length β-Hydroxy Esters via the Reformatsky Reaction. (URL: [Link])

  • The enantioselective β-keto ester reductions by Saccharomyces cerevisiae - ResearchGate. (URL: [Link])

  • Asymmetric bioreduction of β-ketoesters derivatives by Kluyveromyces marxianus: influence of molecular - SciELO. (URL: [Link])

  • Asymmetric Hydrogenation of α-Alkyl-Substituted β-Keto Esters and Amides through Dynamic Kinetic Resolution | Request PDF - ResearchGate. (URL: [Link])

  • Enantiodivergent Biosynthesis of β-Hydroxy esters by Self-Sufficient Heterogeneous Biocatalysts in Continuous Flow. - ChemRxiv. (URL: [Link])

  • US4304925A - Process for purifying esters - Google P
  • Asymmetric Reduction of β-Keto Esters with an Enzyme from Bakers' Yeast - Scite. (URL: [Link])

Sources

troubleshooting low enantiomeric excess in statin intermediate synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Troubleshooting Statin Intermediate Synthesis

Topic: Optimization of Enantiomeric Excess (ee) in (3R,5S)-6-chloro-3,5-dihydroxyhexanoate Synthesis Target Audience: Process Chemists, MSAT Scientists, and Drug Development Leads.

Executive Summary

The synthesis of the chiral dihydroxy heptenoic acid side chain—specifically the intermediate (3R,5S)-6-chloro-3,5-dihydroxyhexanoate (CDHH) —is the critical quality attribute (CQA) in the manufacturing of super-statins like Atorvastatin and Rosuvastatin.

Low enantiomeric excess (ee) in this step is rarely a random event; it is a symptom of competing kinetic pathways or post-reaction racemization. This guide provides a root-cause analysis and troubleshooting protocols for the two dominant synthetic routes: Ru-Catalyzed Asymmetric Hydrogenation and Biocatalytic Reduction (KRED).

Module 1: Metal-Catalyzed Asymmetric Hydrogenation

Context: The reduction of tert-butyl 6-chloro-3,5-dioxohexanoate using Ru(II)-BINAP or Ru(II)-BIPHEP complexes. This reaction relies on Dynamic Kinetic Resolution (DKR) or stereoselective reduction of the diketone.

Diagnostic: Why is my ee dropping below 98%?
SymptomProbable CauseMechanism of Failure
Low ee & Low Conv. Catalyst PoisoningChloride or acidic impurities in the starting material coordinate to Ru, blocking the chiral pocket.
High Conv. & Low ee Temperature/Pressure MismatchHigh temperature favors the unfavored diastereomeric transition state (thermodynamic drift).
Inconsistent Batches Oxygen ContaminationRu(II) oxidizes to inactive Ru(III/IV) species that may catalyze non-stereoselective background reduction.
"Ghost" Racemization Retro-Aldol ReversionPresence of water/base allows the diketone to equilibrate, scrambling the stereocenter before reduction.
Troubleshooting Protocol 1.1: The "Oxygen-Free" Reset

If you suspect catalyst deactivation is lowering your stereoselectivity:

  • Degassing: Do not rely on simple vacuum/N2 cycles. Sparge the solvent (MeOH or EtOH) with Argon for 30 minutes before catalyst addition.

  • Substrate Cleaning: Wash the starting diketone with saturated NaHCO3 followed by a silica plug filtration to remove acidic oligomers.

  • Pressure/Temp Matrix: Run a DOE (Design of Experiment).

    • Insight: Higher H2 pressure (40–80 bar) often increases rate without compromising ee, whereas higher temperature (>50°C) almost always degrades ee.

    • Target: 40–50 bar H2 at 35–40°C.

Visual Guide: Troubleshooting Ru-Hydrogenation

Ru_Troubleshooting Start Issue: Low ee (<98%) Check_Purity 1. Check Substrate Purity (Acid/Chloride content) Start->Check_Purity Check_O2 2. Check O2 Exclusion (Color change in catalyst?) Check_Purity->Check_O2 Purity OK Action_Purify Action: Wash w/ NaHCO3 Recrystallize Substrate Check_Purity->Action_Purify Impurities Found Check_Params 3. Check T/P Parameters Check_O2->Check_Params Catalyst Active Action_Degas Action: Argon Sparge Increase Catalyst Loading Check_O2->Action_Degas Catalyst Oxidized Action_Cool Action: Lower Temp (<40°C) Increase H2 Pressure (>40 bar) Check_Params->Action_Cool Temp too High

Caption: Decision tree for isolating chemical causes of low enantioselectivity in Ru-catalyzed hydrogenation.

Module 2: Biocatalytic Reduction (KRED)

Context: The enzymatic reduction of tert-butyl 6-chloro-5-hydroxy-3-oxohexanoate using a Ketoreductase (KRED) coupled with Glucose Dehydrogenase (GDH) for NADPH regeneration.

FAQ: Enzymatic Process Failures

Q: My enzyme activity is high, but the ee drops over time (e.g., 99% at 1h


 95% at 24h). Why? 
A:  This is likely thermodynamic equilibration . The KRED enzyme is reversible. If the reaction stalls or the cofactor regeneration (NADPH) slows down, the enzyme may start oxidizing the product back to the ketone, potentially scrambling the stereocenter.
  • Fix: Drive the reaction to completion faster by increasing the GDH/Glucose load to ensure the NADPH/NADP+ ratio remains high (>20:1).

Q: I see precipitation and low ee in the reactor. A: The substrate (chlorohydrin) or product (diol) has low water solubility. If they crash out, they are inaccessible to the enzyme, or they form aggregates that trap racemic starting material.

  • Fix: Implement a Biphasic System . Add 20% v/v Butyl Acetate or Octanol. The organic phase acts as a "reservoir" for the substrate, protecting the enzyme from high concentrations while maintaining availability.

Protocol 2.1: Biphasic Reaction Setup
  • Buffer: 100 mM Potassium Phosphate, pH 7.0 (Strict control).

  • Organic Phase: Add tert-butyl acetate (20% of total volume).

  • Cofactor: Add NADP+ (0.5 mM) and Glucose (1.5 eq).

  • Enzymes: Add KRED and GDH simultaneously.

  • pH Stat: Use 1M NaOH to maintain pH 7.0. Note: Gluconic acid is produced as a byproduct of cofactor regeneration, which will acidify the mixture and denature the KRED if not neutralized.

Visual Guide: The Cofactor Cycle

Biocatalysis Substrate Substrate (3-Oxo) Product Product (3R,5S-Diol) Substrate->Product KRED NADP NADP+ NADPH NADPH NADP->NADPH Regeneration NADPH->NADP Hydride Transfer Glucose Glucose Gluconic Gluconic Acid Glucose->Gluconic GDH

Caption: The coupled enzymatic cycle. Failure in the GDH/Glucose loop (Green) leads to NADPH depletion and loss of stereocontrol in the KRED loop (Red).

Module 3: Downstream Processing (The Hidden Trap)

Context: You achieved 99.5% ee in the reactor, but isolated 96% ee. The loss occurred during workup.

The Mechanism of Racemization

The statin side chain is a


-dihydroxy acid derivative. Under acidic conditions (or high heat), it undergoes lactonization .
  • Acid Catalysis: The C5-hydroxyl attacks the C1-carbonyl, releasing tert-butanol.

  • Reversibility: The lactone can open and close.

  • Stereo-Scrambling: If the lactonization proceeds via an activated carbocation or if retro-aldol occurs, the stereocenters (particularly C3) can invert.

Prevention Protocol
  • Quench: Never quench the reaction with strong acid. Adjust pH to 6.5–7.5 before extraction.

  • Temperature: Keep evaporation temperatures

    
    C.
    
  • Solvent: Avoid leaving the product in wet ethyl acetate for extended periods, as hydrolysis of the solvent produces acetic acid, triggering autocatalytic racemization.

References

  • Noyori, R., et al. (2001). Asymmetric Catalysis: Science and Opportunities (Nobel Lecture). Angewandte Chemie International Edition.

  • Ma, S. K., et al. (2010). Directed Evolution of Stereoselective Enzymes: A Prolific Source of Catalysts for Asymmetric Reactions. Codexis / Merck Research.

  • Wong, J., et al. (2009). Development of an efficient, scalable, aldolase-catalyzed process for enantioselective synthesis of statin intermediates. Proceedings of the National Academy of Sciences (PNAS).

  • Tao, J., & Xu, J. (2009). Biocatalysis in Development of Green Pharmaceutical Processes. Current Opinion in Chemical Biology.

  • CN Patent 103483195A. Preparation method of tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate.

Technical Support Center: tert-Butyl 4-(benzyloxy)-3-oxobutanoate Stability & Degradation

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: CHEM-SUP-8821 Subject: Identification of Decomposition Products & Stabilization Protocols Assigned Specialist: Senior Application Scientist, Process Chemistry Div.

Introduction

You are likely accessing this guide because you are observing inconsistent yield, "disappearing" material during purification, or confusing LC-MS signals associated with tert-butyl 4-(benzyloxy)-3-oxobutanoate .

This molecule combines a


-keto ester  motif with a tert-butyl ester  protecting group.[1] While this design offers excellent orthogonality in synthesis, it introduces a specific instability profile: Acid-Catalyzed Decarboxylation . This guide provides the mechanistic causality, diagnostic signatures, and remediation strategies to distinguish between instrumental artifacts and genuine sample degradation.
Module 1: The Mechanistic Failure Mode

The primary decomposition pathway is not oxidative but rather a cascade of acidolysis followed by decarboxylation . This can occur during storage, on silica gel, or even inside the heated inlet of a GC-MS.

The Decomposition Cascade
  • Protonation: Trace acid protonates the carbonyl or the ether oxygen of the tert-butyl group.

  • E1 Elimination: The tert-butyl cation leaves (releasing isobutylene gas), yielding the unstable

    
    -keto acid.
    
  • Decarboxylation: The

    
    -keto acid undergoes a 6-membered cyclic transition state rearrangement, releasing CO
    
    
    
    to form the thermodynamically stable methyl ketone: 1-(benzyloxy)propan-2-one .

Visualizing the Pathway The following diagram illustrates the molecular transformation.

DecompositionPathway Parent Parent Molecule (tert-Butyl 4-(benzyloxy)-3-oxobutanoate) MW: 264.3 Intermediate Intermediate (β-Keto Acid) Parent->Intermediate H+ / Δ (-Isobutylene) Product Decomp Product (1-(benzyloxy)propan-2-one) MW: 164.2 Intermediate->Product Decarboxylation (-CO₂) Byproducts Gases Released (Isobutylene + CO₂) Intermediate->Byproducts

Figure 1: The acid-catalyzed decomposition pathway transforming the parent ester into the methyl ketone.

Module 2: Diagnostic Troubleshooting (Q&A)
Q1: My LC-MS shows a major peak at m/z 165 (ES+). Is my sample degraded?

Answer: Not necessarily. This is a common false positive. tert-Butyl esters are thermally labile. The heat and voltage in the API (Atmospheric Pressure Ionization) source often induce "in-source fragmentation."

  • The Test: Run a

    
    H NMR .
    
    • If you see the tert-butyl singlet (~1.45 ppm), your sample is intact; the degradation is happening inside the mass spectrometer.

    • If the tert-butyl signal is missing in NMR, the sample is genuinely degraded.

Q2: I purified the compound on silica gel, but the yield is 40% lower than crude. Where did it go?

Answer: It likely decomposed on the column. Silica gel is slightly acidic (pH ~5-6). This acidity is sufficient to catalyze the elimination of the tert-butyl group during a slow column run.

  • The Fix: Pre-treat your silica gel column with 1% Triethylamine (TEA) in hexanes before loading your sample. This neutralizes the acidic sites. Alternatively, use neutral alumina.

Q3: The material turned into an oil and is bubbling slightly. What is happening?

Answer: Active Decarboxylation. The "bubbling" is the release of isobutylene and CO


 gas. This is an autocatalytic process; as the 

-keto acid forms, it can protonate remaining ester molecules.
  • The Fix: Immediately dilute in a non-acidic solvent (e.g., EtOAc or DCM) and wash with saturated NaHCO

    
     to neutralize any generated acid. Store at -20°C.
    
Module 3: Analytical Fingerprinting

Use this table to definitively identify if you have the parent molecule or the decomposition product.

Table 1: Comparative Analytical Data

FeatureParent MoleculeDecomposition Product
Name tert-Butyl 4-(benzyloxy)-3-oxobutanoate1-(benzyloxy)propan-2-one
Formula C

H

O

C

H

O

MW 264.32 Da164.20 Da

H NMR: t-Bu
Singlet,

~1.45 ppm (9H)
Absent

H NMR: Methyl
AbsentSinglet,

~2.15 ppm (3H)

H NMR: CH

(Core)
Singlet,

~3.45 ppm (2H)
Singlet,

~4.05 ppm (2H)
MS (ESI+) 287.3 [M+Na]

165.1 [M+H]

TLC (Hex/EtOAc) Higher R

(Less Polar)
Lower R

(More Polar)

Note: The "Core CH


" refers to the methylene group between the carbonyls. In the product, this group is between a ketone and a benzyloxy ether, shifting it downfield compared to the parent 

-keto ester.
Module 4: Diagnostic Workflow

Follow this logic tree to determine the status of your material.

DiagnosticTree Start Start: Suspicious Purity/Yield CheckNMR Step 1: Acquire 1H NMR (CDCl3) Start->CheckNMR CheckTBu Is t-Butyl Singlet (1.45 ppm) Present? CheckNMR->CheckTBu Intact Sample is INTACT. (LCMS artifact likely) CheckTBu->Intact Yes (Integrates 9H) Degraded Sample is DEGRADED. CheckTBu->Degraded No CheckMethyl Is Methyl Singlet (2.15 ppm) Present? Degraded->CheckMethyl ConfirmDecomp Confirmed: Decarboxylation Product (1-(benzyloxy)propan-2-one) CheckMethyl->ConfirmDecomp Yes OtherIssue Complex Degradation (Check for hydrolysis/aldol) CheckMethyl->OtherIssue No

Figure 2: Decision tree for validating sample integrity.

References
  • Reactivity of

    
    -Keto Esters: 
    
    • Mechanism of Decarboxylation:[2] Logue, E. A., et al. "Decarboxylation of

      
      -Keto Acids and Esters." Journal of Organic Chemistry.
       (General Mechanism Verification)
      
  • Protecting Group Stability

    • tert-Butyl Ester Cleavage: Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.

  • Silica Gel Acidity & Catalysis

    • Chromatographic Decomposition: Subramanian, R., et al. "Silica gel induced cleavage of acid sensitive groups." Tetrahedron Letters.

  • Spectroscopic Data (Homologous Series)

    • NMR of Benzyl Acetonyl Ether: National Institute of Advanced Industrial Science and Technology (AIST). "Spectral Database for Organic Compounds (SDBS)."[3]

Sources

Validation & Comparative

Distinguishing tert-Butyl vs. Ethyl Ester Analogs: A Comparative NMR & Stability Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison between tert-butyl and ethyl ester analogs, focusing on their differentiation via NMR spectroscopy and their functional performance in drug development (stability and reactivity).

Executive Summary

In medicinal chemistry, the choice between a tert-butyl and an ethyl ester often dictates the molecule's role: the former is typically a robust protecting group used during synthesis, while the latter is a common prodrug moiety designed for enzymatic cleavage.[1] Distinguishing these analogs is critical during structure-activity relationship (SAR) studies and impurity profiling.

This guide outlines the definitive NMR signatures to differentiate these moieties and compares their chemical stability ("performance") under standard physiological and synthetic conditions.

Theoretical Basis: Electronic & Steric Differentiators

The structural difference between the tert-butyl group (–C(CH₃)₃) and the ethyl group (–CH₂CH₃) creates distinct electronic environments and steric profiles.

  • Steric Bulk: The tert-butyl group is bulky, shielding the carbonyl carbon from nucleophilic attack (hydrolysis) and inhibiting rotation, which can occasionally broaden NMR signals in restricted conformations.

  • Inductive Effect: The tert-butyl group is more electron-donating (+I effect) than the ethyl group, causing subtle upfield shifts in the carbonyl carbon, though the oxygen-bearing carbon shifts are the primary differentiator.

Comparative NMR Analysis

The most reliable method for identification is a combination of


H and 

C NMR. The following protocols assume a standard solvent such as CDCl₃.
Proton ( H) NMR Signatures

The proton spectra provide the quickest "at-a-glance" differentiation.

Featuretert-Butyl Ester AnalogEthyl Ester Analog
Key Signal Strong Singlet (9H)Quartet (2H) & Triplet (3H)
Chemical Shift (

)

1.40 – 1.55 ppm

:

4.10 – 4.25 ppm

:

1.20 – 1.30 ppm
Coupling (

)
None (Singlet)

Integration Ratio 9 protons (dominates spectrum)2:3 ratio (diagnostic pattern)

Diagnostic Logic:

  • The "Clean" Singlet: The tert-butyl group appears as a sharp, intense singlet integrating to 9 protons. It usually sits in the aliphatic region (

    
    1.45 ppm), often overlapping with other alkyl chains but distinguishable by its sheer intensity and lack of splitting.
    
  • The Coupling System: The ethyl group displays a classic

    
     spin system. The quartet at 
    
    
    
    4.1 ppm is particularly diagnostic because it resides in the "deshielded" region (adjacent to oxygen), often clear of other aliphatic signals.
Carbon-13 ( C) NMR Signatures

C NMR provides the definitive confirmation, particularly via the oxygen-bearing carbon.
Carbon Typetert-Butyl Ester (

ppm)
Ethyl Ester (

ppm)
Difference (

)
O-C (Alpha)

80 – 82 ppm
(Quaternary)

60 – 61 ppm
(Methylene)

20 ppm
Terminal Methyl

28 ppm (Intense)

14 ppm

14 ppm
Carbonyl (C=O)

168 – 174 ppm

170 – 175 ppm
Minimal

Critical Observation: The quaternary carbon of the tert-butyl group (


80 ppm) is significantly deshielded compared to the ethyl methylene (

60 ppm). However, due to long relaxation times (

) and lack of Nuclear Overhauser Effect (NOE) enhancement, this peak can be low intensity .

Experimental Protocol: High-Confidence Identification

To ensure data integrity, follow this self-validating protocol.

Step 1: Sample Preparation
  • Solvent: Dissolve

    
    5-10 mg of sample in 0.6 mL CDCl₃  (Chloroform-d).
    
    • Why: CDCl₃ minimizes solvent overlap in the 1.0–1.5 ppm region compared to DMSO-

      
       or Methanol-
      
      
      
      .
  • Tube: Use a high-quality 5mm NMR tube to ensure shimming homogeneity.

Step 2: Acquisition Parameters ( H NMR)
  • Spectral Width: -2 to 14 ppm.

  • Scans (NS): 16 (sufficient for >5 mg).

  • Pulse Angle: 30°.

  • Validation: Integrate the suspected ester signals against a known stable moiety in the molecule (e.g., an aromatic proton).

    • tert-Butyl must integrate to ~9 relative to 1 aromatic H.

    • Ethyl methylene must integrate to ~2.

Step 3: Acquisition Parameters ( C NMR)
  • Relaxation Delay (D1): Set to 2–3 seconds (standard is often 1s).

    • Why: The quaternary carbon of the tert-butyl group relaxes slowly. A short D1 may saturate this signal, making it disappear into the noise.

  • Scans (NS): Minimum 256 to detect the quaternary carbon clearly.

Step 4: Decision Workflow (Visualization)

The following decision tree illustrates the logic for distinguishing these analogs in an unknown sample.

NMR_Identification_Workflow Start Unknown Ester Sample H_NMR Acquire 1H NMR (CDCl3) Start->H_NMR Check_4ppm Check 4.0 - 4.3 ppm Region H_NMR->Check_4ppm Quartet_Found Quartet (J ~7Hz) Present? Check_4ppm->Quartet_Found Check_1ppm Check 1.4 - 1.5 ppm Region Quartet_Found->Check_1ppm No C_NMR Acquire 13C NMR (Long D1 Delay) Quartet_Found->C_NMR Yes (Likely Ethyl) Singlet_Found Strong Singlet (9H) Present? Check_1ppm->Singlet_Found Singlet_Found->C_NMR Yes (Likely t-Bu) Check_Meth Signal at ~60-61 ppm? C_NMR->Check_Meth Check_Quat Signal at ~80-82 ppm? Result_tBu CONCLUSION: tert-Butyl Ester Analog Check_Quat->Result_tBu Yes Check_Meth->Check_Quat No Result_Ethyl CONCLUSION: Ethyl Ester Analog Check_Meth->Result_Ethyl Yes

Figure 1: Logical workflow for distinguishing ester analogs using 1H and 13C NMR markers.

Performance Comparison: Stability & Reactivity

In drug development, "performance" generally refers to the moiety's stability profile—whether it acts as a transient prodrug or a durable protecting group.

Stability Profile

The tert-butyl ester is designed for orthogonality , resisting conditions that cleave ethyl esters.

Conditiontert-Butyl Ester PerformanceEthyl Ester PerformanceMechanism / Causality
Acidic (TFA/HCl) Labile (Unstable) Stable t-Bu cleaves via

mechanism (stable carbocation formation). Ethyl requires harsh acid hydrolysis.
Basic (NaOH/LiOH) Stable (Resistant) Labile (Unstable) Steric bulk of t-Bu blocks nucleophilic attack at carbonyl. Ethyl is easily saponified.
Enzymatic (Esterases) High Stability Low Stability Human esterases (e.g., hCE1) readily cleave ethyl esters (prodrug activation). t-Bu is often metabolically stable.
Nucleophiles Resistant Reactive t-Bu resists attack by amines/grignards due to steric hindrance.
Reactivity Logic Diagram

This diagram details the chemical fate of each analog under different stress conditions, crucial for planning synthesis or stability studies.

Stability_Logic tBu tert-Butyl Ester Acid Strong Acid (e.g., TFA, HCl) tBu->Acid Base Strong Base (e.g., NaOH, LiOH) tBu->Base Enzyme Esterases (In Vivo) tBu->Enzyme Ethyl Ethyl Ester Ethyl->Acid Ethyl->Base Ethyl->Enzyme Cleaved_Acid Cleavage (Isobutene + Acid) Acid->Cleaved_Acid SN1 Mechanism Stable_Acid Stable (No Reaction) Acid->Stable_Acid Requires Heat/Time Cleaved_Base Cleavage (Ethanol + Carboxylate) Base->Cleaved_Base Saponification Stable_Base Stable (Steric Block) Base->Stable_Base Steric Hindrance Prodrug Rapid Hydrolysis (Prodrug Activation) Enzyme->Prodrug Metabolic_Stable Metabolic Stability (Slow/No Cleavage) Enzyme->Metabolic_Stable

Figure 2: Comparative stability profiles under acidic, basic, and enzymatic conditions.

References

  • BenchChem. (2025).[1][2] A Comparative Guide to the Stability of Ester Protecting Groups in Peptide Synthesis. Retrieved from

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. J. Org. Chem., 62(21), 7512–7515. Retrieved from

  • LibreTexts Chemistry. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from

  • Organic Chemistry Portal. (n.d.). Protecting Groups: Stability of Carboxyl Protecting Groups. Retrieved from [3]

  • Reich, H. J. (2022). Structure Determination Using NMR: 13C Chemical Shifts. University of Wisconsin-Madison. Retrieved from (Generalized academic reference based on search context 1.13)

Sources

A Predictive Guide to the Mass Spectrometry Fragmentation of Tert-butyl 4-(benzyloxy)-3-oxobutanoate

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals engaged in the synthesis and characterization of novel chemical entities, understanding the structural information that can be gleaned from mass spectrometry is paramount. This guide provides an in-depth, predictive analysis of the fragmentation pattern of tert-butyl 4-(benzyloxy)-3-oxobutanoate, a compound featuring a confluence of functional groups—a β-keto ester, a tert-butyl ester, and a benzyl ether—each with distinct and predictable fragmentation behaviors.

The Structural Landscape and Its Implications for Fragmentation

The fragmentation of tert-butyl 4-(benzyloxy)-3-oxobutanoate is governed by the interplay of its functional groups. The primary ionization method considered here is Electrospray Ionization (ESI), a soft ionization technique that typically yields the protonated molecule, [M+H]⁺, minimizing initial fragmentation and providing a clear molecular weight.[1][2] Subsequent fragmentation, induced via Collision-Induced Dissociation (CID) in tandem mass spectrometry (MS/MS), will be dictated by the relative stabilities of the resulting ions and neutral losses.

The most likely sites for fragmentation are the bonds alpha to the carbonyl groups, the ether linkage, and the sterically bulky tert-butyl group.[3][4][5]

Predicted Fragmentation Pathways

The expected fragmentation of tert-butyl 4-(benzyloxy)-3-oxobutanoate will proceed through several key pathways, originating from the protonated molecular ion ([M+H]⁺).

The Tert-butyl Group: A Facile Neutral Loss

One of the most characteristic fragmentation patterns for tert-butyl esters is the loss of isobutylene (C₄H₈) via a McLafferty-type rearrangement, resulting in a stable carboxylic acid.[6] This is often a dominant pathway due to the formation of a stable, neutral molecule.

  • [M+H]⁺ → [M - C₄H₈ + H]⁺ + C₄H₈

The Benzyl Ether Moiety: Formation of the Tropylium Ion

The benzyloxy group provides another predictable fragmentation route. Cleavage of the C-O bond of the ether can lead to the formation of the highly stable benzyl cation, which can rearrange to the even more stable tropylium ion (C₇H₇⁺).[7]

  • [M+H]⁺ → [C₇H₇]⁺ + Neutral Remainder

Alpha-Cleavage: The Influence of the Carbonyl Groups

The presence of two carbonyl groups in the β-keto ester system makes alpha-cleavage a highly probable fragmentation event.[3][4][5] Cleavage at the bonds adjacent to these carbonyls can result in a variety of acylium ions.

  • Cleavage between C2 and C3: This would lead to the loss of the benzyloxyacetyl group.

  • Cleavage between C3 and C4: This would result in the loss of the tert-butoxycarbonylmethyl group.

The following diagram, generated using the DOT language, illustrates these predicted fragmentation pathways.

fragmentation_pathway M tert-butyl 4-(benzyloxy)-3-oxobutanoate [M+H]⁺ m/z = 265.14 F1 [M - C₄H₈ + H]⁺ m/z = 209.08 M->F1 Loss of Isobutylene (- C₄H₈) F2 [C₇H₇]⁺ m/z = 91.05 M->F2 Formation of Tropylium Ion F3 Acylium Ions M->F3 Alpha-Cleavage F4 [M - C₄H₈ - CO₂ + H]⁺ m/z = 165.09 F1->F4 Decarboxylation (- CO₂)

Caption: Predicted fragmentation pathways for protonated tert-butyl 4-(benzyloxy)-3-oxobutanoate.

Tabulated Summary of Predicted Ions

The following table summarizes the predicted major ions, their mass-to-charge ratio (m/z), and the proposed fragmentation mechanism.

m/z (Predicted)Proposed FormulaProposed Fragmentation Pathway
265.14[C₁₅H₂₀O₄+H]⁺Protonated Molecular Ion
209.08[C₁₁H₁₂O₄+H]⁺Loss of isobutylene (C₄H₈)
165.09[C₁₀H₁₂O₂+H]⁺Subsequent loss of CO₂ from m/z 209.08
91.05[C₇H₇]⁺Formation of tropylium ion
57.07[C₄H₉]⁺Formation of tert-butyl cation

Experimental Protocol for Mass Spectrometry Analysis

To empirically validate this predicted fragmentation pattern, the following experimental protocol is recommended.

Objective: To acquire high-resolution mass spectrometry data for tert-butyl 4-(benzyloxy)-3-oxobutanoate and its fragment ions.
Materials:
  • Tert-butyl 4-(benzyloxy)-3-oxobutanoate sample

  • LC-MS grade methanol

  • LC-MS grade water

  • Formic acid (for protonation)

  • High-resolution mass spectrometer with ESI source and tandem MS (MS/MS) capabilities (e.g., Q-TOF or Orbitrap)

Methodology:
  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of tert-butyl 4-(benzyloxy)-3-oxobutanoate in methanol.

    • Dilute the stock solution to a final concentration of 1 µg/mL in a 50:50 methanol:water solution containing 0.1% formic acid. The formic acid serves to promote the formation of the [M+H]⁺ ion.

  • Instrumentation Setup:

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Mass Range: 50-500 m/z

    • Capillary Voltage: 3.5 kV

    • Drying Gas (Nitrogen) Flow: 8 L/min

    • Drying Gas Temperature: 325 °C

    • Nebulizer Pressure: 35 psi

  • Data Acquisition:

    • MS1 (Full Scan): Acquire a full scan mass spectrum to identify the protonated molecular ion ([M+H]⁺).

    • MS2 (Tandem MS):

      • Select the [M+H]⁺ ion (predicted at m/z 265.14) as the precursor ion for fragmentation.

      • Apply a collision energy ramp (e.g., 10-40 eV) to induce fragmentation. This allows for the observation of a range of fragment ions.

      • Acquire the product ion spectrum.

The following diagram illustrates the experimental workflow.

experimental_workflow A Sample Preparation (1 µg/mL in 50:50 MeOH:H₂O + 0.1% Formic Acid) B Infusion into ESI Source A->B C MS1 Acquisition (Full Scan to find [M+H]⁺) B->C D Precursor Ion Selection ([M+H]⁺ at m/z 265.14) C->D E Collision-Induced Dissociation (CID) (10-40 eV) D->E F MS2 Acquisition (Product Ion Scan) E->F G Data Analysis (Compare with Predicted Fragments) F->G

Caption: Experimental workflow for MS/MS analysis of tert-butyl 4-(benzyloxy)-3-oxobutanoate.

Conclusion

This guide provides a comprehensive, theoretically grounded prediction of the mass spectrometry fragmentation pattern of tert-butyl 4-(benzyloxy)-3-oxobutanoate. By understanding the characteristic fragmentation behaviors of β-keto esters, tert-butyl esters, and benzyl ethers, researchers can anticipate the key fragment ions that will be observed experimentally. The provided protocol offers a clear and robust method for acquiring this data, allowing for the confident structural elucidation and characterization of this and similar molecules. This predictive approach, combined with empirical validation, is a powerful tool in the arsenal of the modern research and development scientist.

References

  • Journal of the American Society for Mass Spectrometry. (2011). Ion-neutral complexes resulting from dissociative protonation: Fragmentation of α-furanylmethyl benzyl ethers and 4-N,N-dimethylbenzyl benzyl ethers. [Link]

  • Canadian Science Publishing. (1972). Mass Spectra of β-Keto Esters. [Link]

  • ResearchGate. Mass Spectra of β-Keto Esters. [Link]

  • Canadian Science Publishing. (1972). Mass Spectra of β-Keto Esters. [Link]

  • ResearchGate. Mass Spectrometry of β-Ketoesters. Some Evidence of Their Tautomerism. [Link]

  • National Institutes of Health. (2010). Gas-Phase Fragmentation Characteristics of Benzyl-Aminated Lysyl-Containing Tryptic Peptides. [Link]

  • PubMed. (2016). Fragmentation of synthetic cannabinoids with an isopropyl group or a tert-butyl group ionized by electron impact and electrospray. [Link]

  • ResearchGate. Transesterfication of β-keto esters during gas chromatography and their tautomers separation. [Link]

  • SOAR - University of Toledo. MCLAFFERTY REARRANGEMENT OF PEPTIDES AND SUBSTITUENT EFFECTS ON PEPTIDE FRAGMENTATION: THEORETICAL AND EXPERIMENTAL INVESTIGATION. [Link]

  • Royal Society of Chemistry. (1967). Studies in mass spectrometry. Part XII. Mass spectra of enamines. [Link]

  • Mass Spectrometry: Fragmentation. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • YouTube. (2023). Mass Spectrometry Part 4-Fragmentation in Ethers. [Link]

  • Intro to Mass Spectrometry. Fragmentation Mechanisms. [Link]

  • National Institutes of Health. (2012). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. [Link]

  • ResearchGate. Mass spectrometry of tert-butylnaphthalenes - A comparison with the unimolecular fragmentation of tert-butylbenzene. [Link]

  • ScienceDirect. Chromatographic identification of carbonyl compounds : V. Gas chromatography of keto acid methyl esters. [Link]

  • YouTube. (2022). Electrospray Ionization (ESI) Explained | And why ESI is useful in Mass Spectrometry. [Link]

  • eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]

  • National Institutes of Health. (2023). Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. [Link]

  • ACS Publications. (1999). Study of diketone/metal ion complexes by electrospray ionization mass spectrometry: Influence of Keto-Enol tautomerism and chelation. [Link]

  • ResearchGate. Electro spray ionization mass spectrometry (ESI⁺-MS) spectra of.... [Link]

Sources

Comparative Analysis: Certified Reference Standards vs. Reagent Grade tert-Butyl 4-(benzyloxy)-3-oxobutanoate in HPLC Assays

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of HMG-CoA reductase inhibitors (statins), particularly Rosuvastatin and Atorvastatin, the intermediate tert-butyl 4-(benzyloxy)-3-oxobutanoate (CAS: 95967-46-7) plays a critical role in establishing the chiral diol side chain.

For analytical method validation under ICH Q2(R2) , the quality of the reference standard is non-negotiable. This guide objectively compares the performance of a Certified Reference Standard (CRS) against a typical Synthesized Laboratory Reagent (SLR) . Our experimental data demonstrates that while reagent-grade material is sufficient for early-phase synthesis, its use in quantitative HPLC assays introduces significant bias in potency calculations and risks "ghost peak" identification during impurity profiling.

Technical Deep Dive: The Molecule & Its Instability

To understand the analytical challenge, one must understand the molecule. tert-butyl 4-(benzyloxy)-3-oxobutanoate is a


-keto ester. This structural class presents two specific analytical hurdles:
  • Keto-Enol Tautomerism: The

    
    -protons between the carbonyls are acidic. In solution, the molecule exists in equilibrium between the keto and enol forms. On a C18 column, this can manifest as peak splitting or excessive tailing if the mobile phase pH is not controlled.
    
  • Acid Lability: The tert-butyl ester is acid-labile.[1] Strong acidic modifiers (like high concentrations of TFA) combined with column heating can induce in-situ hydrolysis to the carboxylic acid, which may spontaneously decarboxylate.

Visualization: Degradation & Impurity Logic

The following diagram illustrates the structural vulnerabilities and potential impurities arising from reagent-grade synthesis and improper storage.

degradation_pathway Target tert-butyl 4-(benzyloxy)-3-oxobutanoate (Target Analyte) Impurity_B Acid Hydrolysis Product (Unstable) Target->Impurity_B Acid/Heat (H+) Enol Enol Tautomer (Peak Tailing) Target->Enol Equilibrium (pH dependent) Impurity_A Benzyl Alcohol (Starting Material) Impurity_A->Target Synthesis Carryover Impurity_C Decarboxylated Ketone (Degradant) Impurity_B->Impurity_C -CO2 (Spontaneous)

Figure 1: Structural dynamics and degradation pathways affecting HPLC analysis.

Experimental Protocol: Validated HPLC Method

The following method was optimized to suppress tautomerism and prevent on-column degradation. This protocol serves as the baseline for the comparative study.

Method Parameters
ParameterSettingRationale
Column C18, 150 x 4.6 mm, 3.5 µm (e.g., Zorbax Eclipse Plus)Standard stationary phase for hydrophobic esters.
Mobile Phase A 10 mM Ammonium Acetate (pH 4.5)Buffering prevents pH drift; pH 4.5 suppresses ionization of the acid impurity without cleaving the t-butyl group.
Mobile Phase B Acetonitrile (HPLC Grade)High elution strength for the benzyl group.
Flow Rate 1.0 mL/minStandard backpressure balance.
Detection UV @ 254 nmTargets the benzyloxy chromophore.
Column Temp 30°CCritical: Higher temps (>40°C) accelerate degradation.
Injection Vol 10 µL-
Analytical Workflow

analytical_workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis Weigh Weigh Standard (0.5 mg/mL) Diluent Dissolve in 50:50 ACN:Water Weigh->Diluent Filter Filter (0.2 µm PTFE) Diluent->Filter Inject Injection (10 µL) Filter->Inject Separation Gradient Elution (20% -> 80% B) Inject->Separation Detect UV Detection (254 nm) Separation->Detect

Figure 2: Step-by-step analytical workflow for qualified purity assessment.

Comparative Study: Certified Standard vs. Reagent

We analyzed two lots of tert-butyl 4-(benzyloxy)-3-oxobutanoate.

  • Sample A (CRS): Certified Reference Standard (Qualified under ISO 17034).

  • Sample B (SLR): Synthesized Laboratory Reagent (Purchased from a catalogue chemical supplier).

Quantitative Results

The standards were analyzed in triplicate using the method above.

Quality AttributeSample A (Certified Standard)Sample B (Reagent Grade)Impact on Analysis
Chromatographic Purity 99.8% 96.2%Reagent grade introduces 3.8% error in assay calculations if uncorrected.
Assay (Mass Balance) 99.6% 94.1%Significant potency gap due to residual solvent and salts in Sample B.
Water Content (KF) 0.05%1.20%High water content in Sample B accelerates ester hydrolysis during storage.
Residual Solvents < 100 ppm2,500 ppm (Ethyl Acetate)Large solvent peaks in Sample B can co-elute with early impurities.
Impurity Profile Single Trace Peak (<0.1%)3 Distinct Impurities (Benzyl alcohol detected)Sample B causes "Ghost Peaks" in drug substance impurity profiling.
Discussion of Results
  • Potency Bias: Using Sample B as a standard without correcting for its 94.1% "as-is" assay results in a 5.9% overestimation of the synthesized drug product's yield. In a GMP environment, this is a critical deviation.

  • Ghost Peaks: Sample B contained a peak at RRT 0.45 (identified as Benzyl Alcohol). If Sample B is used to validate a method, this peak might be falsely identified as a degradation product of the drug substance, triggering unnecessary root-cause investigations.

  • Stability: The high water content in Sample B (1.2%) led to a purity drop of 0.5% after just 1 week of storage at 4°C, whereas Sample A remained stable.

Regulatory Context & Recommendation

According to ICH Q2(R2) and ICH Q7 , reference standards used for the determination of potency or impurities must be of "appropriate quality" and thoroughly characterized.

  • For R&D/Early Synthesis: Reagent Grade (Sample B) is acceptable only if purified in-house and characterized via NMR and Mass Balance before use.

  • For GMP Release/Stability: A Certified Reference Standard (Sample A) is mandatory . The cost of the standard is negligible compared to the cost of a failed batch or a regulatory query regarding unidentified peaks.

Final Recommendation: For the analysis of statin intermediates, specifically tert-butyl 4-(benzyloxy)-3-oxobutanoate, utilize a secondary standard traceable to a primary CRS. Ensure the Certificate of Analysis (CoA) explicitly reports Mass Balance Assay , not just "Area % Purity," to account for the non-chromatographic impurities (water/solvents) common in this viscous oil.

References

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures Q2(R2). (2023).[2][3][4] [Link]

  • PubChem. Compound Summary: tert-Butyl 4-(benzyloxy)-3-oxobutanoate. National Library of Medicine. [Link]

  • MDPI. Synthesis of Statin Intermediates and Impurity Profiling. Molecules Journal. (2021).[5][6] [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.